Atigliflozin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
647834-15-9 |
|---|---|
Molecular Formula |
C18H22O7S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]thiophen-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H22O7S/c1-23-11-4-2-10(3-5-11)8-14-12(6-7-26-14)24-18-17(22)16(21)15(20)13(9-19)25-18/h2-7,13,15-22H,8-9H2,1H3/t13-,15-,16+,17-,18-/m1/s1 |
InChI Key |
BUXGTLNOWLNUKF-SOVHRIKKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=C(C=CS2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atigliflozin |
Origin of Product |
United States |
Foundational & Exploratory
Atigliflozin's Mechanism of Action in Renal Glucose Reabsorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atigliflozin (formerly known as AVE-2268) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By targeting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. This mechanism of action makes this compound a therapeutic candidate for conditions characterized by hyperglycemia, such as type 2 diabetes mellitus. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, likely experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action: SGLT2 Inhibition
The primary mechanism of action of this compound is the selective inhibition of SGLT2, which is predominantly expressed in the S1 segment of the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. This compound competitively binds to SGLT2, preventing the cotransport of sodium and glucose from the tubular lumen into the epithelial cells. This inhibition of glucose reabsorption results in glucosuria, a reduction in blood glucose levels, and a mild osmotic diuresis. The selectivity of this compound for SGLT2 over SGLT1, which is primarily found in the small intestine and the S3 segment of the proximal tubule, minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition.
Caption: Mechanism of SGLT2 Inhibition by this compound in the Renal Proximal Tubule.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 for hSGLT2 | 10 nM | Human SGLT2 | [1] |
| IC50 for hSGLT1 | 8.2 µM | Human SGLT1 | [1] |
| Selectivity (SGLT1/SGLT2) | ~820-fold | Human | [1] |
| Urinary Glucose Excretion | Dose-dependent increase | Mice and Rats | [1] |
Experimental Protocols
While the specific, detailed experimental protocols for this compound are proprietary, the following sections describe the likely methodologies used for its characterization based on standard practices for SGLT2 inhibitors.
In Vitro SGLT2 Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2 was likely determined using a cell-based assay. A common method involves the use of a cell line, such as Human Embryonic Kidney 293 (HEK293) or human kidney proximal tubule cells (HK-2), engineered to stably express the respective transporter.
Protocol Outline:
-
Cell Culture: HEK293 cells stably expressing either hSGLT1 or hSGLT2 are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: this compound is serially diluted to a range of concentrations in a suitable buffer.
-
Assay Procedure:
-
The cell monolayers are washed with a sodium-free buffer to remove any residual glucose.
-
Cells are then incubated with the various concentrations of this compound in a sodium-containing buffer for a defined period.
-
A labeled glucose analog, either a radiolabeled substrate like 14C-alpha-methyl-D-glucopyranoside ([14C]AMG) or a fluorescent analog like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells.
-
The uptake of the labeled glucose analog is allowed to proceed for a specific time at 37°C.
-
The uptake is terminated by washing the cells with ice-cold, sodium-free buffer.
-
-
Detection and Analysis:
-
For radiolabeled assays, the cells are lysed, and the radioactivity is measured using a scintillation counter.
-
For fluorescent assays, the cells are lysed, and the fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental Workflow for In Vitro IC50 Determination of this compound.
In Vivo Urinary Glucose Excretion Assay
The effect of this compound on urinary glucose excretion is assessed in animal models, typically normal or diabetic rodents.
Protocol Outline:
-
Animal Acclimatization: Rodents (e.g., mice or rats) are acclimatized to metabolic cages, which allow for the separate collection of urine and feces.
-
Dosing: Animals are administered this compound orally at various doses. A vehicle control group receives the formulation without the active compound.
-
Urine Collection: Urine is collected over a specified period (e.g., 24 hours) following drug administration.
-
Sample Analysis: The volume of urine collected is measured, and the glucose concentration in the urine is determined using a glucose oxidase assay or a similar quantitative method.
-
Data Analysis: The total amount of glucose excreted in the urine is calculated for each animal and compared between the different dose groups and the control group to determine the dose-response relationship.
Caption: Experimental Workflow for In Vivo Urinary Glucose Excretion Assay.
Pharmacokinetics and Clinical Data
Detailed pharmacokinetic profiles and clinical trial data for this compound are not extensively available in the public domain. As a member of the gliflozin class, it is anticipated to be orally bioavailable. However, without specific studies, parameters such as absorption, distribution, metabolism, and excretion for this compound remain uncharacterized in publicly accessible literature. There is no publicly available information regarding the progression of this compound into human clinical trials.
Conclusion
This compound is a highly selective and potent SGLT2 inhibitor that demonstrates a clear mechanism of action in promoting urinary glucose excretion in preclinical models. Its high selectivity for SGLT2 over SGLT1 suggests a favorable profile with a reduced risk of gastrointestinal side effects. While the publicly available data is limited, the foundational mechanism of this compound aligns with the established therapeutic benefits of the SGLT2 inhibitor class. Further research and clinical development would be necessary to fully elucidate its therapeutic potential in managing hyperglycemia-related conditions.
References
Atigliflozin (AVE-2268): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atigliflozin (AVE-2268) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys. Developed by Sanofi-Aventis, this compound was investigated as a potential oral antidiabetic agent for the treatment of type 2 diabetes mellitus. As an O-glucoside derivative, it represents an early approach to SGLT2 inhibition. Preclinical studies in animal models demonstrated its efficacy in promoting urinary glucose excretion and lowering blood glucose levels. However, its clinical development was discontinued after Phase II trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and the available clinical trial information.
Introduction: The Role of SGLT2 in Glucose Homeostasis
The kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the blood. The majority of this reabsorption is mediated by sodium-glucose cotransporters (SGLTs) located in the proximal tubules of the nephrons. SGLT2 is the predominant transporter, accounting for approximately 90% of renal glucose reabsorption.[1] Inhibition of SGLT2 presents a novel therapeutic strategy for managing hyperglycemia in type 2 diabetes by promoting the excretion of excess glucose in the urine, independent of insulin pathways.[1] This mechanism of action also offers potential secondary benefits, including modest weight loss and a reduction in blood pressure.[2]
The Discovery of this compound (AVE-2268)
This compound was developed by Sanofi-Aventis as a selective inhibitor of SGLT2.[3] It is a substituted glycopyranoside, belonging to the class of O-glucoside derivatives of phlorizin, a naturally occurring SGLT inhibitor.[3] While phlorizin demonstrated the therapeutic potential of SGLT inhibition, its lack of selectivity for SGLT2 over SGLT1 and poor oral bioavailability limited its clinical utility. The development of synthetic analogs like this compound aimed to overcome these limitations by offering improved selectivity and pharmacokinetic properties.
Mechanism of Action
This compound is a competitive inhibitor of SGLT2. By binding to the SGLT2 protein on the apical membrane of the proximal convoluted tubule cells in the kidney, it blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This inhibition leads to increased urinary glucose excretion (glucosuria), thereby lowering blood glucose levels.
Preclinical Pharmacology
The preclinical pharmacological profile of this compound was characterized in a key study by Bickel et al. (2008).
In Vitro Selectivity
This compound demonstrated high selectivity for human SGLT2 over SGLT1.
| Target | IC50 |
| Human SGLT2 | 13 nM |
| Human SGLT1 | >10,000 nM |
| Table 1: In vitro inhibitory activity of this compound against human SGLT1 and SGLT2. |
In Vivo Efficacy in Animal Models
Studies in mice and rats showed that oral administration of this compound led to a dose-dependent increase in urinary glucose excretion and a reduction in blood glucose levels.
| Species | Parameter | Value |
| Mice | ID30 (UGE) | 79 +/- 8.1 mg/kg p.o. |
| Rats | ID30 (UGE) | 39.8 +/- 4.0 mg/kg p.o. |
| Mice (i.p. glucose challenge) | ID50 (Blood Glucose Reduction) | 13.2 +/- 3.9 mg/kg p.o. |
| Mice (oral glucose challenge) | ID50 (Blood Glucose Reduction) | 26.1 +/- 3.9 mg/kg p.o. |
| Table 2: In vivo efficacy of this compound in animal models. UGE: Urinary Glucose Excretion. ID30/ID50: Dose required to produce 30% or 50% of the maximum effect. |
The higher potency observed during an intraperitoneal glucose challenge compared to an oral glucose challenge suggested that this compound did not significantly inhibit intestinal SGLT1 in vivo, consistent with its in vitro selectivity.
Experimental Protocols (based on Bickel et al., 2008)
4.3.1. In Vitro SGLT Inhibition Assay
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or SGLT2.
-
Substrate: Radiolabeled alpha-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.
-
Procedure:
-
Cells were seeded in 96-well plates and grown to confluence.
-
Cells were washed with a sodium-containing buffer.
-
Cells were incubated with varying concentrations of this compound and a fixed concentration of [14C]AMG in the sodium-containing buffer.
-
After the incubation period, the cells were washed with a sodium-free buffer to stop the transport.
-
Cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.
-
The concentration of this compound that inhibited 50% of the specific glucose uptake (IC50) was calculated.
-
4.3.2. In Vivo Urinary Glucose Excretion (UGE) Study
-
Animal Models: Male NMRI mice and male Wistar rats.
-
Procedure:
-
Animals were fasted overnight with free access to water.
-
This compound was administered orally (p.o.) at various doses.
-
Immediately after dosing, animals were placed in metabolic cages.
-
Urine was collected over a specified period (e.g., 24 hours).
-
The total volume of urine was measured, and the glucose concentration was determined using a glucose analyzer.
-
The total amount of glucose excreted in the urine was calculated.
-
The dose that produced 30% of the maximal glucose excretion (ID30) was determined.
-
4.3.3. Oral and Intraperitoneal Glucose Tolerance Tests (OGTT/IPGTT)
-
Animal Model: Male NMRI mice.
-
Procedure:
-
Animals were fasted overnight.
-
This compound was administered orally 30 minutes before the glucose challenge.
-
A glucose solution was administered either orally (OGTT) or intraperitoneally (IPGTT).
-
Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose load.
-
Blood glucose concentrations were measured.
-
The area under the curve (AUC) for blood glucose was calculated.
-
The dose that inhibited the rise in blood glucose by 50% (ID50) was determined.
-
Clinical Development and Discontinuation
This compound entered Phase II clinical trials to evaluate its efficacy and safety in patients with type 2 diabetes. A key study, identified as NCT00361738, was a randomized, double-blind, placebo-controlled, dose-response study in patients with type 2 diabetes who were not adequately controlled with metformin. The development of this compound was subsequently discontinued by Sanofi-Aventis. The precise reasons for the discontinuation have not been publicly detailed, but factors such as the pharmacokinetic profile of this O-glucoside, the competitive landscape of SGLT2 inhibitors with the emergence of more stable C-glucosides, or strategic portfolio decisions may have played a role.
Conclusion
This compound (AVE-2268) was a promising early-generation, selective SGLT2 inhibitor that demonstrated clear pharmacological activity in preclinical models. Its development highlighted the potential of SGLT2 inhibition as a therapeutic target for type 2 diabetes. Although its progression to the market was halted, the research and development efforts for this compound contributed to the broader understanding of the pharmacology and clinical potential of the gliflozin class of drugs. The subsequent success of C-glucoside SGLT2 inhibitors has validated the therapeutic principle that this compound was designed to address.
References
Atigliflozin in Preclinical Models: A Technical Overview of Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atigliflozin (also known as AVE-2268) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] As a member of the gliflozin class of drugs, it is developed for the treatment of type II diabetes mellitus.[3] The primary mechanism of action for SGLT2 inhibitors involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose levels.[1] This insulin-independent mechanism offers a novel therapeutic approach to glycemic control.
This technical guide provides a comprehensive summary of the available preclinical pharmacokinetic and pharmacodynamic data for this compound. It also includes detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in this area.
Pharmacodynamics
This compound has been demonstrated to be a selective inhibitor of SGLT2 over SGLT1, the primary glucose transporter in the intestine.[1] This selectivity minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition. Preclinical studies in mice and rats have shown that this compound produces a dose-dependent increase in urinary glucose excretion and effectively lowers blood glucose levels during glucose tolerance tests.
In Vitro and In Vivo Pharmacodynamic Properties of this compound
| Parameter | Value | Species/Model |
| In Vitro Inhibition | ||
| IC₅₀ (hSGLT2) | 10 nM / 13 nmol/L | Human SGLT2 |
| IC₅₀ (hSGLT1) | 8.2 µM / >10,000 nmol/L | Human SGLT1 |
| In Vivo Efficacy (Oral Administration) | ||
| ID₃₀ (Urinary Glucose Excretion) | 79 +/- 8.1 mg/kg | Mice |
| ID₃₀ (Urinary Glucose Excretion) | 39.8 +/- 4.0 mg/kg | Rats |
| ID₅₀ (Blood Glucose Lowering - Oral Glucose Challenge) | 26.1 +/- 3.9 mg/kg | Mice |
| ID₅₀ (Blood Glucose Lowering - Intraperitoneal Glucose Challenge) | 13.2 +/- 3.9 mg/kg | Mice |
IC₅₀: Half maximal inhibitory concentration. ID₃₀/ID₅₀: Dose required to produce 30% or 50% of the maximal effect. Data sourced from Bickel et al., 2008 and MedChemExpress.
Pharmacokinetics
As of the latest available data, detailed preclinical pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, and half-life) have not been extensively published in publicly accessible literature.
For illustrative purposes, the following table presents representative pharmacokinetic data for another SGLT2 inhibitor, ipragliflozin, in rats. This is intended to provide a general understanding of the pharmacokinetic profile that might be expected from a compound in this class.
Representative Oral Pharmacokinetic Parameters of an SGLT2 Inhibitor (Ipragliflozin) in Rats
| Parameter | 1 mg/kg | 10 mg/kg | 30 mg/kg |
| Cmax (ng/mL) | 235 ± 34 | 2430 ± 280 | 7840 ± 960 |
| Tmax (hr) | 0.5 ± 0.2 | 0.8 ± 0.3 | 1.0 ± 0.4 |
| AUC₀-∞ (ng·h/mL) | 834 ± 121 | 9870 ± 1150 | 35400 ± 4120 |
| t₁/₂ (hr) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |
This data is for ipragliflozin and is not specific to this compound. Data is presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound via SGLT2 Inhibition.
Caption: Preclinical PK/PD Experimental Workflow.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following methodologies are based on the available literature for this compound and standard procedures for other SGLT2 inhibitors.
Pharmacodynamic Assessment: Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Male mice or rats are used. For studies in diabetic models, Zucker Diabetic Fatty (ZDF) rats or streptozotocin-induced diabetic rats are common choices.
-
Acclimatization and Fasting: Animals are acclimatized to the facility for at least one week and fasted overnight prior to the experiment.
-
Drug Administration: this compound or vehicle is administered via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg).
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally or intraperitoneally 30-60 minutes after drug administration.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
Analysis: Blood glucose concentrations are measured using a glucometer. The area under the curve (AUC) for blood glucose is calculated to determine the overall effect on glucose excursion.
Pharmacodynamic Assessment: Urinary Glucose Excretion (UGE)
-
Animal Model: Male mice or rats are housed individually in metabolic cages that allow for the separation and collection of urine.
-
Drug Administration: A single oral dose of this compound or vehicle is administered.
-
Urine Collection: Urine is collected over a specified period, typically 24 hours.
-
Sample Processing: The total volume of urine is recorded. An aliquot is taken for glucose analysis.
-
Analysis: The glucose concentration in the urine is determined using a suitable biochemical assay. Total UGE is calculated by multiplying the glucose concentration by the total urine volume and is often normalized to body weight.
Pharmacokinetic Analysis (General Protocol)
-
Animal Model: Male Sprague-Dawley or Wistar rats with indwelling jugular vein catheters are frequently used.
-
Drug Administration: A single dose of the SGLT2 inhibitor is administered via oral gavage or intravenous injection.
-
Blood Sampling: Serial blood samples are collected via the catheter at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The plasma concentration-time data is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis software.
Conclusion
The available preclinical data indicate that this compound is a potent and selective SGLT2 inhibitor with significant pharmacodynamic effects on urinary glucose excretion and blood glucose control in animal models. While detailed public information on its pharmacokinetic profile is limited, the established methodologies for other SGLT2 inhibitors provide a clear framework for its continued evaluation. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the development of novel antidiabetic therapies.
References
In Vitro Characterization of Atigliflozin's Effects on Sodium-Glucose Cotransporters: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vitro quantitative data (e.g., IC50 values), detailed experimental protocols, and signaling pathway analyses for Atigliflozin. This compound is identified as a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This guide provides a comprehensive overview of the established in vitro methodologies and typical findings for selective SGLT2 inhibitors as a class, which are presumed to be relevant to the study of this compound.
Introduction to this compound and SGLT Inhibition
This compound is a member of the gliflozin class of drugs, which act as inhibitors of sodium-glucose cotransporters. The primary targets of these drugs are SGLT1 and SGLT2, which are responsible for glucose reabsorption in the intestine and kidneys, respectively. SGLT2 is the predominant transporter in the kidneys, accounting for approximately 90% of glucose reabsorption. Selective inhibition of SGLT2 is a therapeutic strategy for type 2 diabetes, as it promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism is independent of insulin, offering a distinct advantage in the management of the disease.
This technical guide outlines the common in vitro experimental approaches used to characterize the inhibitory activity and selectivity of SGLT2 inhibitors like this compound.
Quantitative Analysis of SGLT Inhibition
A crucial aspect of characterizing an SGLT inhibitor is to determine its potency and selectivity. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for both SGLT1 and SGLT2. A higher selectivity ratio (IC50 for SGLT1 / IC50 for SGLT2) indicates a more specific inhibition of SGLT2, which is generally desirable to minimize off-target effects associated with SGLT1 inhibition in the gut.
While specific data for this compound is not available, the following table presents typical IC50 values for other well-characterized SGLT2 inhibitors to provide a comparative context.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | 1.1 | 1390 | ~1200-fold |
| Canagliflozin | 2.2 | 663 | ~300-fold |
| Empagliflozin | 3.1 | 8300 | ~2700-fold |
| Ertugliflozin | 0.877 | 1960 | >2000-fold |
| Sotagliflozin | 1.8 | 36 | ~20-fold (Dual Inhibitor) |
Experimental Protocols for In Vitro SGLT Inhibition Assays
The in vitro evaluation of SGLT inhibitors typically involves cell-based assays that measure the uptake of a labeled glucose analog in cells engineered to express either SGLT1 or SGLT2.
Cell Line Preparation
The most common approach is to use a host cell line that does not endogenously express SGLTs, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells. These cells are then stably transfected with a plasmid containing the cDNA for either human SGLT1 or human SGLT2.
Radioactive Glucose Uptake Assay
This is a traditional and robust method for measuring SGLT activity.
Materials:
-
CHO or HEK293 cells stably expressing hSGLT1 or hSGLT2
-
Culture medium (e.g., DMEM/F-12)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution containing NaCl)
-
Sodium-free uptake buffer (NaCl replaced with choline chloride)
-
[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG), a non-metabolizable glucose analog
-
Test compound (e.g., this compound) and control inhibitors (e.g., Phlorizin)
-
Scintillation cocktail and counter
Procedure:
-
Seed the stable cell lines in 96-well plates and grow to confluence.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control in uptake buffer for 15-30 minutes at 37°C.
-
Initiate glucose uptake by adding [¹⁴C]-AMG to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold sodium-free uptake buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data is analyzed to determine the IC50 value of the test compound.
Fluorescent Glucose Uptake Assay
This method offers a non-radioactive alternative and is suitable for high-throughput screening.
Materials:
-
CHO or HEK293 cells stably expressing hSGLT1 or hSGLT2
-
Culture medium
-
Uptake buffer
-
Sodium-free uptake buffer
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog
-
Test compound and control inhibitors
-
Fluorescence plate reader
Procedure:
-
Follow steps 1-3 from the radioactive assay protocol.
-
Initiate glucose uptake by adding 2-NBDG to the wells.
-
Incubate for a defined period at 37°C.
-
Terminate the uptake by washing with ice-cold sodium-free uptake buffer.
-
Lyse the cells and measure the fluorescence of the cell lysate using a plate reader (Excitation/Emission ~465/540 nm).
-
Calculate the IC50 value from the fluorescence data.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Caption: Mechanism of SGLT2 Inhibition by this compound.
Caption: General Experimental Workflow for SGLT Inhibition Assays.
Potential Signaling Pathways Influenced by SGLT2 Inhibition
While the primary mechanism of SGLT2 inhibitors is direct, their downstream effects can influence various cellular signaling pathways. Research on other SGLT2 inhibitors suggests potential involvement of pathways related to cellular stress, metabolism, and inflammation. However, specific in vitro studies detailing the direct impact of this compound on these pathways are not currently available. A generalized potential pathway is illustrated below.
Caption: Putative Downstream Signaling Effects of SGLT2 Inhibition.
Conclusion
The in vitro characterization of SGLT inhibitors is a critical step in their development, providing essential data on their potency, selectivity, and mechanism of action. While specific experimental data for this compound remains to be published, the methodologies and expected outcomes can be inferred from the extensive research conducted on other selective SGLT2 inhibitors. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals interested in the in vitro study of this compound and other compounds in this therapeutic class. Future research will be necessary to elucidate the precise in vitro profile of this compound.
Atigliflozin and the Expanding Therapeutic Landscape of SGLT2 Inhibitors Beyond Glycemic Control
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Atigliflozin (AVE2268) is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine. By inhibiting SGLT2, this compound and other drugs in its class promote urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. While initially developed for the management of type 2 diabetes mellitus, a growing body of evidence from large-scale clinical trials has revealed profound therapeutic benefits of SGLT2 inhibitors that extend far beyond glycemic control.
Publicly available data on this compound's clinical development beyond Phase II trials for type 2 diabetes is limited. However, the consistent class-wide effects observed with other SGLT2 inhibitors, such as dapagliflozin, empagliflozin, and canagliflozin, provide a strong rationale for exploring the potential of this compound in other therapeutic areas. This technical guide will, therefore, focus on the established and emerging therapeutic targets of the SGLT2 inhibitor class beyond type 2 diabetes, with a particular emphasis on heart failure, chronic kidney disease, and non-alcoholic fatty liver disease (NAFLD). The mechanisms, clinical trial data, and experimental protocols discussed herein are representative of the SGLT2 inhibitor class and offer a predictive framework for the potential applications of this compound.
Core Mechanism of Action of SGLT2 Inhibitors
The primary mechanism of action of SGLT2 inhibitors is the blockade of glucose reabsorption in the kidneys.[1] This leads to a cascade of downstream effects that are believed to contribute to their cardiovascular and renal protective benefits.
References
Early-Phase Clinical Development of SGLT2 Inhibitors: A Technical Overview Featuring Atigliflozin (AVE-2268) and Dapagliflozin as a Clinical Surrogate
Disclaimer: Publicly available early-phase clinical trial data for Atigliflozin (AVE-2268) is limited. This guide summarizes the available preclinical data for this compound and utilizes the extensive clinical trial data for Dapagliflozin, a well-characterized SGLT2 inhibitor, as a representative example to fulfill the detailed requirements of this technical overview.
Introduction
Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a class of therapeutic agents developed for the treatment of type 2 diabetes mellitus.[1] Their primary mechanism of action involves the inhibition of SGLT2, a protein responsible for the majority of glucose reabsorption in the proximal tubules of the kidneys.[1] By blocking this transporter, SGLT2 inhibitors increase urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1] This class of drugs has also demonstrated significant benefits in cardiovascular and renal outcomes.[2][3]
This compound (AVE-2268) is identified as an orally active and selective SGLT2 inhibitor. Preclinical studies have shown its potential to lower blood glucose and improve oral glucose tolerance.
Preclinical Data for this compound (AVE-2268)
The available data for this compound is primarily from preclinical, in vitro, and animal studies.
In Vitro Activity
| Target | IC50 | Selectivity |
| hSGLT-2 | 10 nM | 820-fold vs. hSGLT-1 |
| hSGLT-1 | 8.2 µM | |
| Source: MedChemExpress |
In Vivo Pharmacodynamics (Animal Models)
| Species | Dose (p.o.) | Effect |
| Mice & Rats | 1-300 mg/kg | Dose-dependent increase in urinary glucose excretion |
| Mice | 10-100 mg/kg | Dose-dependent decrease in blood glucose excursions after glucose administration |
| Source: MedChemExpress |
Clinical Data for Dapagliflozin (Representative Example)
Due to the absence of public early-phase clinical trial data for this compound, this section presents data from Dapagliflozin to illustrate the typical findings for an SGLT2 inhibitor.
Pharmacokinetics
Dapagliflozin is characterized by rapid oral absorption and a half-life that supports once-daily dosing.
| Parameter | Value | Conditions |
| Oral Bioavailability | 78% | N/A |
| Time to Peak Plasma Concentration (Tmax) | < 2 hours | Orally administered |
| Volume of Distribution | 118 L | N/A |
| Plasma Protein Binding | 91% | N/A |
| Metabolism | UGT1A9 to Dapagliflozin 3-O-glucuronide (inactive) | Liver and Kidneys |
| Elimination Half-life (t1/2) | 12.9 hours | 10 mg dose |
| Excretion (Parent Drug) | < 2% in urine | N/A |
| Excretion (Metabolite) | 61% as 3-O-glucuronide in urine | N/A |
| Source: PubMed |
Pharmacodynamics
The primary pharmacodynamic effect of Dapagliflozin is the induction of glucosuria, leading to improved glycemic control.
| Parameter | Dose | Result |
| Urinary Glucose Excretion | ≥ 20 mg/day | Maximal increases |
| Hemoglobin A1c (HbA1c) Reduction | N/A | 0.5% to 1.1% |
| Systolic Blood Pressure Reduction | N/A | 3.78 mmHg |
| Diastolic Blood Pressure Reduction | N/A | 1.41 mmHg |
| Source: PubMed |
Safety and Tolerability
The safety profile of SGLT2 inhibitors has been extensively studied.
| Adverse Event | Incidence Notes |
| Genital Mycotic Infections | Most frequently reported adverse events. |
| Urinary Tract Infections | Frequently reported. |
| Increased Urination | Common due to the mechanism of action. |
| Hypotension | Modest reduction in blood pressure is common. |
| Diabetic Ketoacidosis | Small increased risk has been noted in major clinical trials. |
| Source: PubMed |
Experimental Protocols
The following describes a representative experimental protocol for an early-phase (Phase I) clinical trial of an SGLT2 inhibitor.
Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of [Investigational SGLT2 Inhibitor] in Healthy Adult Subjects.
Objectives:
-
Primary: To assess the safety and tolerability of single ascending oral doses of the investigational drug compared to placebo.
-
Secondary: To characterize the pharmacokinetic profile of single ascending oral doses.
-
Exploratory: To evaluate the pharmacodynamic effects on urinary glucose excretion.
Study Design:
-
Type: Interventional, Safety/Tolerability/Pharmacokinetics
-
Allocation: Randomized
-
Masking: Double-Blind (Subject, Investigator)
-
Control: Placebo
-
Intervention: Single oral doses of the investigational drug in escalating dose cohorts.
Participant Population:
-
Inclusion Criteria: Healthy male and female subjects, aged 18-55 years, with a body mass index (BMI) within a specified range.
-
Exclusion Criteria: History of significant medical conditions, use of concomitant medications, abnormal laboratory values at screening.
Methodology:
-
Screening: Potential subjects undergo a comprehensive medical screening.
-
Randomization: Eligible subjects are randomized to receive either the investigational drug or a placebo.
-
Dosing: Subjects receive a single oral dose of the assigned treatment on Day 1.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose to measure plasma concentrations of the drug and its metabolites.
-
Pharmacodynamic Sampling: Urine is collected over specified intervals to measure glucose excretion.
-
Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events. Clinical laboratory tests are performed at scheduled times.
-
Follow-up: Subjects are followed for a specified period after dosing to monitor for any late-onset adverse events.
Mandatory Visualizations
Signaling Pathway of SGLT2 Inhibition
Caption: SGLT2 Inhibition in the Renal Proximal Tubule.
Experimental Workflow for a Phase I Clinical Trial
Caption: Workflow of a Phase I Single Ascending Dose Clinical Trial.
References
Investigating the Off-Target Effects of Atigliflozin at the Cellular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists specifically for the off-target effects of Atigliflozin. This guide synthesizes information on the well-documented off-target effects of other sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, to infer potential off-target mechanisms of this compound. Direct experimental validation is crucial to confirm these effects for this compound.
Introduction
This compound is a member of the gliflozin class of drugs, which are potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2). By blocking SGLT2 in the proximal tubules of the kidneys, these drugs reduce renal glucose reabsorption, leading to glucosuria and a lowering of blood glucose levels.[1] While the on-target effects on SGLT2 are well-established, a growing body of evidence suggests that the profound cardiovascular and renal benefits observed with this class of drugs may be, in part, attributable to off-target effects at the cellular level. This technical guide provides an in-depth overview of the key putative off-target mechanisms of SGLT2 inhibitors, the experimental protocols to investigate them, and the available quantitative data from studies on related compounds.
Key Putative Off-Target Mechanisms
Several cellular pathways and proteins have been identified as potential off-targets for SGLT2 inhibitors. These interactions are thought to contribute to the pleiotropic effects of this drug class beyond glycemic control.
Inhibition of the Na+/H+ Exchanger 1 (NHE1)
The cardiac sodium-hydrogen exchanger 1 (NHE1) is a key regulator of intracellular pH and sodium levels in cardiomyocytes.[2][3] Overactivation of NHE1 is implicated in various cardiovascular pathologies, including heart failure. Several SGLT2 inhibitors have been shown to inhibit NHE1 activity, which is proposed to be a significant contributor to their cardioprotective effects.[4]
Signaling Pathway:
Activation of AMP-Activated Protein Kinase (AMPK) and Sirtuin 1 (SIRT1)
AMPK is a crucial cellular energy sensor that, when activated, promotes catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. SIRT1 is a protein deacetylase that plays a vital role in cellular metabolism, stress resistance, and mitochondrial biogenesis. Evidence suggests that SGLT2 inhibitors can activate both AMPK and SIRT1, leading to improved cellular energy homeostasis and reduced oxidative stress.[4]
Signaling Pathway:
Modulation of Inflammatory Pathways
Chronic inflammation is a key contributor to the pathogenesis of diabetes and its complications. SGLT2 inhibitors have been observed to exert anti-inflammatory effects, potentially through the modulation of signaling pathways such as the NF-κB and NLRP3 inflammasome pathways.
Experimental Protocols
To investigate the off-target effects of this compound, a series of in vitro cellular assays can be employed. The following are detailed methodologies for key experiments.
Cellular NHE1 Inhibition Assay
This assay measures the ability of a compound to inhibit NHE1-mediated recovery of intracellular pH (pHi) following an acid load.
Workflow:
References
- 1. Effect of dapagliflozin on proteomics and metabolomics of serum from patients with type 2 diabetes | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Atigliflozin: A Technical Overview of its Impact on Glycemic Control and Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth analysis of Atigliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. While clinical trial data specific to this compound is limited in the public domain, this document extrapolates its anticipated effects on glycemic control and insulin sensitivity based on the well-established mechanism of action of the SGLT2 inhibitor class. This paper will delve into the molecular mechanisms, summarize expected quantitative effects on key diabetic markers, detail relevant experimental protocols for assessment, and visualize the pertinent signaling pathways. The information presented is synthesized from extensive research on SGLT2 inhibitors, primarily focusing on compounds with published clinical data, such as Dapagliflozin, to provide a comprehensive technical guide for research and development professionals.
Introduction: The Role of SGLT2 Inhibition in Diabetes Management
Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key contributor to the persistent hyperglycemia in T2DM is the increased renal reabsorption of glucose. The sodium-glucose cotransporter 2 (SGLT2), located in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1]
This compound belongs to the gliflozin class of drugs, which act as potent and selective inhibitors of SGLT2.[2] By inhibiting SGLT2, this compound is designed to reduce the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion (glucosuria) and lowering blood glucose levels.[1] This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option throughout the progression of T2DM.[1]
Mechanism of Action
The primary mechanism of action of this compound, as an SGLT2 inhibitor, is the competitive and reversible inhibition of the SGLT2 protein in the apical membrane of the proximal convoluted tubule cells in the kidney. This inhibition directly blocks the reabsorption of filtered glucose, leading to its excretion in the urine.[1] The resulting caloric loss also contributes to modest weight reduction.
Beyond its primary glucosuric effect, SGLT2 inhibition is understood to indirectly improve insulin sensitivity. This is largely attributed to the alleviation of glucotoxicity. Chronic hyperglycemia is known to impair insulin signaling and contribute to insulin resistance in peripheral tissues such as skeletal muscle and adipose tissue. By lowering plasma glucose levels, SGLT2 inhibitors are expected to reduce this glucotoxic effect, thereby enhancing insulin-mediated glucose uptake and utilization.
Impact on Glycemic Control: Expected Quantitative Effects
While specific phase III clinical trial data for this compound is not widely available, data from other SGLT2 inhibitors, such as Dapagliflozin, provides a strong indication of the expected impact on key glycemic parameters.
Table 1: Expected Impact of this compound on Glycemic Control Parameters (based on data from other SGLT2 inhibitors)
| Parameter | Expected Change from Baseline | Notes |
| Hemoglobin A1c (HbA1c) | -0.5% to -1.0% reduction | Effect is generally more pronounced in patients with higher baseline HbA1c levels. |
| Fasting Plasma Glucose (FPG) | Significant reduction | Reductions are observed early in treatment. |
| Postprandial Glucose (PPG) | Significant reduction | The insulin-independent mechanism contributes to improved post-meal glucose excursions. |
| Urinary Glucose Excretion | Increased | This is the direct pharmacodynamic effect of the drug. |
Note: The values presented are estimations based on the known effects of the SGLT2 inhibitor class and are subject to confirmation in this compound-specific clinical trials.
Enhancement of Insulin Sensitivity
The improvement in insulin sensitivity with SGLT2 inhibitors is a key secondary benefit. By reducing chronic hyperglycemia, this compound is expected to mitigate the detrimental effects of glucotoxicity on insulin signaling pathways. This can lead to improved insulin action in key metabolic tissues.
Table 2: Expected Impact of this compound on Insulin Sensitivity
| Parameter | Expected Outcome | Mechanism |
| Whole-body insulin sensitivity | Improved | Reduction of glucotoxicity, leading to enhanced insulin-stimulated glucose disposal. |
| Peripheral glucose uptake | Increased | Improved insulin signaling in skeletal muscle and adipose tissue. |
| Endogenous glucose production | May be paradoxically increased | This is a counter-regulatory response to urinary glucose loss, potentially mediated by increased glucagon levels. |
Experimental Protocols
The assessment of this compound's impact on glycemic control and insulin sensitivity would involve standardized and rigorous experimental protocols.
Euglycemic-Hyperinsulinemic Clamp
This is the gold standard method for assessing insulin sensitivity in vivo.
-
Objective: To measure the amount of glucose required to maintain a normal blood glucose level (euglycemia) in the presence of high insulin levels (hyperinsulinemia). A higher glucose infusion rate indicates greater insulin sensitivity.
-
Methodology:
-
An intravenous (IV) line is established for the infusion of insulin and glucose. A second IV line is placed in the contralateral hand, which is heated to "arterialize" the venous blood, for blood sampling.
-
A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic state.
-
A variable infusion of 20% dextrose is started and adjusted to clamp the blood glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).
-
Blood glucose is monitored every 5-10 minutes.
-
The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, when a steady state has been achieved, is used to quantify insulin sensitivity.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess the body's ability to handle an oral glucose load and is a standard test for diagnosing prediabetes and diabetes.
-
Objective: To measure the plasma glucose and insulin response to a standardized oral glucose challenge.
-
Methodology:
-
The patient fasts overnight for at least 8 hours.
-
A fasting blood sample is drawn to measure baseline glucose and insulin levels.
-
The patient consumes a beverage containing 75 grams of glucose within 5 minutes.
-
Blood samples are drawn at specific intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure plasma glucose and insulin concentrations.
-
The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.
-
Signaling Pathways and Visualizations
The effects of this compound on glycemic control and insulin sensitivity are mediated through its influence on key signaling pathways.
Caption: Mechanism of this compound via SGLT2 inhibition in the kidney.
Caption: Logical workflow of how this compound improves insulin sensitivity.
Caption: Experimental workflow for the euglycemic-hyperinsulinemic clamp.
Conclusion
This compound, as a member of the SGLT2 inhibitor class, holds significant promise for the management of type 2 diabetes. Its primary mechanism of promoting urinary glucose excretion offers an effective, insulin-independent means of improving glycemic control, as evidenced by expected reductions in HbA1c, fasting plasma glucose, and postprandial glucose. Furthermore, the anticipated amelioration of glucotoxicity is likely to translate into clinically meaningful improvements in insulin sensitivity. While awaiting specific clinical trial data for this compound, the extensive evidence from the SGLT2 inhibitor class provides a strong foundation for its expected therapeutic profile. The experimental protocols and signaling pathways detailed in this whitepaper provide a framework for the continued investigation and development of this compound and other compounds in this important therapeutic class.
References
Methodological & Application
Application Notes and Protocols for Assessing Atigliflozin Efficacy in Diabetic Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atigliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys. By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a promising therapeutic class for the management of both type 1 and type 2 diabetes mellitus.
These application notes provide a comprehensive overview of protocols to assess the efficacy of this compound in established rodent models of diabetes. While specific preclinical data for this compound is not extensively published, the following protocols and representative data from studies on other SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, serve as a robust guide for evaluating its therapeutic potential. The methodologies outlined herein are standard in preclinical diabetes research and are designed to provide reliable and reproducible data on glycemic control, insulin sensitivity, and overall metabolic health.
Data Presentation: Efficacy of SGLT2 Inhibitors in Diabetic Rodent Models
The following tables summarize the typical quantitative data obtained from studies assessing the efficacy of SGLT2 inhibitors in rodent models of type 1 and type 2 diabetes.
Table 1: Effect of SGLT2 Inhibitors on Glycemic Control in STZ-Induced Type 1 Diabetic Rats
| Parameter | Control (Diabetic) | SGLT2 Inhibitor Treated | Duration of Treatment |
| Fasting Blood Glucose (mg/dL) | 450 ± 25 | 250 ± 30 | 4 weeks |
| HbA1c (%) | 11.5 ± 0.8 | 8.5 ± 0.6 | 4 weeks |
| Urinary Glucose Excretion ( g/24h ) | 10 ± 1.5 | 25 ± 3.0 | 24 hours post-dose |
Data are presented as mean ± SEM and are representative of typical findings.
Table 2: Effect of SGLT2 Inhibitors on Metabolic Parameters in High-Fat Diet (HFD)/STZ-Induced Type 2 Diabetic Mice
| Parameter | Control (Diabetic) | SGLT2 Inhibitor Treated | Duration of Treatment |
| Fasting Blood Glucose (mg/dL) | 280 ± 20 | 180 ± 15 | 8 weeks |
| HbA1c (%) | 8.2 ± 0.5 | 6.5 ± 0.4 | 8 weeks |
| Body Weight (g) | 45 ± 2.0 | 40 ± 1.8 | 8 weeks |
| Plasma Insulin (ng/mL) | 3.5 ± 0.4 | 2.0 ± 0.3 | 8 weeks |
Data are presented as mean ± SEM and are representative of typical findings.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Induction of Diabetes Mellitus in Rodents
1.1. Type 1 Diabetes: Streptozotocin (STZ)-Induced Model [1][2]
This model is characterized by the destruction of pancreatic β-cells, leading to severe insulin deficiency.[2]
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Reagents:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
-
Procedure:
-
Fast animals for 4-6 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight).[2]
-
Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-injection from tail vein blood.
-
Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.
-
1.2. Type 2 Diabetes: High-Fat Diet (HFD) and Low-Dose STZ Model [3]
This model mimics the pathophysiology of human type 2 diabetes, characterized by insulin resistance and partial β-cell dysfunction.
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats.
-
Diet and Reagents:
-
High-Fat Diet (HFD; 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
-
Procedure:
-
Feed animals a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
After the HFD period, administer a single low dose of STZ (i.p., 35 mg/kg for rats) to induce partial β-cell dysfunction.
-
Continue the HFD throughout the study.
-
Monitor blood glucose levels. Animals with sustained hyperglycemia (fasting blood glucose >200 mg/dL) are considered diabetic.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the circulation, providing insights into insulin secretion and sensitivity.
-
Animals: Diabetic rodents fasted for 6 hours (overnight fasting can also be used).
-
Reagents:
-
D-glucose solution (20-40% in sterile water)
-
-
Procedure:
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
The data is typically plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
-
Intraperitoneal Insulin Tolerance Test (IPITT)
The IPITT evaluates peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.
-
Animals: Diabetic rodents fasted for 4-6 hours.
-
Reagents:
-
Human insulin solution (diluted in sterile saline)
-
-
Procedure:
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer an intraperitoneal (i.p.) injection of insulin (0.75-1.0 U/kg body weight for mice, dose may need optimization based on the model).
-
Collect blood samples at 15, 30, 60, and 120 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
-
The results are expressed as a percentage of the initial blood glucose concentration, and the rate of glucose disappearance is calculated.
-
Hemoglobin A1c (HbA1c) Measurement
HbA1c provides an indication of the average blood glucose control over the preceding 2-3 months in humans, and a shorter period in rodents due to their shorter red blood cell lifespan.
-
Sample: Whole blood collected in EDTA-containing tubes.
-
Procedure:
-
Collect approximately 50-100 µL of whole blood from the tail vein or via cardiac puncture at the end of the study.
-
Use a commercially available HbA1c assay kit validated for rodent samples. Methods such as high-performance liquid chromatography (HPLC) or enzymatic assays are commonly used.
-
Follow the manufacturer's instructions for sample preparation and analysis.
-
Express HbA1c levels as a percentage of total hemoglobin.
-
Assessment of Urinary Glucose Excretion
This is a primary pharmacodynamic endpoint for SGLT2 inhibitors.
-
Procedure:
-
House individual animals in metabolic cages that allow for the separate collection of urine and feces.
-
Provide free access to food and water.
-
Collect urine over a 24-hour period.
-
Measure the total volume of urine collected.
-
Determine the glucose concentration in the urine using a glucose oxidase-based assay or a clinical chemistry analyzer.
-
Calculate the total amount of glucose excreted in 24 hours (urine volume × glucose concentration).
-
Mandatory Visualizations
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of this compound action in the renal proximal tubule.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing this compound efficacy in diabetic rodents.
References
- 1. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of dapagliflozin alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Atigliflozin
Disclaimer: Publicly available, validated High-Performance Liquid Chromatography (HPLC) methods specifically for the quantification of Atigliflozin are not readily found in the reviewed literature. The following application notes and protocols have been developed as a representative method based on established and validated HPLC techniques for structurally similar compounds in the gliflozin class, such as Dapagliflozin, Ipragliflozin, and Empagliflozin. This information is intended to provide a robust starting point for method development and validation for this compound analysis. Researchers, scientists, and drug development professionals are advised to perform their own method validation according to ICH guidelines to ensure accuracy, precision, and reliability for their specific application.
Comparative Summary of HPLC Methods for Gliflozin Analogs
The following table summarizes typical chromatographic conditions and validation parameters reported for the analysis of various gliflozin compounds. This data provides a comparative basis for the selection of initial parameters for this compound method development.
| Parameter | Dapagliflozin | Ipragliflozin | Empagliflozin |
| Column | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[1] | INTERSIL C18-EP[2] | Agilent C18 (250x4.6mm, 5µm)[3] |
| Mobile Phase | Methanol : Phosphate buffer (0.02M, pH 3.6) (45:55 v/v)[1] | Acetonitrile : Potassium phosphate buffer (pH 5) (70:30 v/v)[2] | Methanol : 0.05% Acetic acid (pH 3.3) (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 255 nm | 254 nm | 224 nm |
| Linearity Range | 12-28 µg/mL | Not Specified | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | >0.999 | 0.9990 |
| Limit of Detection (LOD) | 5.004 µg/mL | 0.022 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 15.164 µg/mL | 0.076 µg/mL | Not Specified |
| Accuracy (% Recovery) | Good percentage recovery reported | Acceptable precision and accuracy across different concentrations | 100.44% (0.18) |
| Precision (%RSD) | Not Specified | Within specified limits | Intraday: 0.17%, Interday: 0.36% |
Experimental Protocol: A Representative RP-HPLC Method for this compound Quantification
This protocol outlines a typical isocratic reverse-phase HPLC method that can be adapted for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
Apparatus and Equipment
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector and data acquisition software.
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Solutions
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC grade water
Preparation of Solutions
-
Phosphate Buffer (0.02M, pH 3.6): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.6 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase: Prepare a mixture of Methanol and Phosphate buffer (pH 3.6) in a ratio of 45:55 (v/v). Mix well and degas in an ultrasonic bath for 15 minutes.
-
Diluent: The mobile phase can be used as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the desired concentration range (e.g., 5-50 µg/mL) by diluting with the diluent.
Chromatographic Conditions
-
Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.
-
Mobile Phase: Methanol : Phosphate buffer (0.02M, pH 3.6) (45:55 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 255 nm (This should be optimized for this compound by scanning its UV spectrum)
-
Column Temperature: Ambient
Sample Preparation (for a hypothetical tablet formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Cool the solution to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the diluent to obtain a final concentration within the linear range of the method.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions at different concentration levels to establish the calibration curve.
-
Inject the sample solution in triplicate.
-
Record the peak areas and calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
This comprehensive guide provides a strong foundation for researchers and scientists to develop and validate a robust HPLC method for the quantification of this compound. The provided comparative data, detailed protocol, and workflow diagram are designed to streamline the method development process and ensure reliable analytical results.
References
Determining the IC50 of Atigliflozin for SGLT2 Using Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-glucose co-transporter 2 (SGLT2) is a key protein responsible for the reabsorption of the majority of glucose from the glomerular filtrate in the kidneys.[1] Inhibition of SGLT2 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus, as it promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. Atigliflozin (also known as AVE-2268) is an orally active and selective SGLT2 inhibitor.[2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cell-based assays.
Two primary methods are detailed: a fluorescent glucose analog-based assay and a traditional radioisotope-based assay. Both are robust methods for quantifying the potency of SGLT2 inhibitors.
Data Presentation
The inhibitory potency of this compound and other common SGLT2 inhibitors against human SGLT2 (hSGLT2) and SGLT1 (hSGLT1) is summarized in the table below. This data is derived from various in vitro cell-based assays and highlights the selectivity of these compounds.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 10 [2] | 8200 [2] | ~820-fold |
| Dapagliflozin | 1.1[3] | 1350 | ~1200-fold |
| Canagliflozin | 2.2 | 910 | ~413-fold |
| Empagliflozin | 3.1 | 8300 | >2500-fold |
| Ipragliflozin | 7.4 | 1876 | ~254-fold |
| Ertugliflozin | 0.877 | >877 | >1000-fold |
Signaling Pathway and Mechanism of Action
SGLT2, located on the apical membrane of the proximal convoluted tubule epithelial cells, co-transports sodium and glucose from the tubular fluid into the cell. This process is driven by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. Glucose then exits the cell into the bloodstream via GLUT2 transporters. SGLT2 inhibitors like this compound competitively block the glucose-binding site on the SGLT2 protein, preventing glucose reabsorption and leading to its excretion in the urine.
Experimental Protocols
Cell Line Selection
A stable cell line overexpressing human SGLT2 (hSGLT2) is recommended for a robust and reproducible assay. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which have low endogenous SGLT activity. Alternatively, the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2, can be used for a more physiologically relevant model.
Protocol 1: Fluorescent Glucose Analog (2-NBDG) Uptake Assay
This assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake.
Materials:
-
hSGLT2-expressing cells (e.g., HEK293-hSGLT2)
-
96-well black, clear-bottom tissue culture plates
-
This compound and other test compounds
-
2-NBDG
-
Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit (KRH) buffer)
-
Sodium-free buffer (e.g., KRH with NaCl replaced by choline chloride)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed hSGLT2-expressing cells into a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24-48 hours to form a confluent monolayer.
-
Cell Washing: Gently wash the cells twice with 100 µL/well of pre-warmed sodium-free buffer.
-
Compound Incubation: Add 50 µL/well of sodium-containing buffer with or without various concentrations of this compound. For control wells, add buffer with vehicle (e.g., DMSO). Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add 50 µL/well of sodium-containing buffer containing 200 µM 2-NBDG (final concentration 100 µM). To determine sodium-independent uptake, add 2-NBDG in sodium-free buffer to a separate set of wells.
-
Uptake Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination of Uptake: Remove the uptake buffer and wash the cells three times with 100 µL/well of ice-cold sodium-free buffer.
-
Cell Lysis: Add 50 µL/well of lysis buffer and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the sodium-dependent 2-NBDG uptake by subtracting the fluorescence in sodium-free buffer from that in sodium-containing buffer.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radiolabeled Glucose Analog ([¹⁴C]-AMG) Uptake Assay
This traditional method uses the non-metabolizable radiolabeled glucose analog α-methyl-D-glucopyranoside ([¹⁴C]-AMG) to quantify glucose uptake.
Materials:
-
hSGLT2-expressing cells
-
96-well tissue culture plates
-
This compound and other test compounds
-
[¹⁴C]-AMG
-
Sodium-containing buffer
-
Sodium-free buffer
-
Stop solution: Ice-cold sodium-free buffer containing 10 mM unlabeled AMG
-
Lysis solution: 0.1 N NaOH
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Seed hSGLT2-expressing cells as described in Protocol 1.
-
Cell Washing: Wash the cells twice with 100 µL/well of pre-warmed sodium-free buffer.
-
Compound Incubation: Add 50 µL/well of sodium-containing buffer with or without various concentrations of this compound. Incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add 50 µL/well of sodium-containing buffer containing [¹⁴C]-AMG.
-
Uptake Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with 150 µL/well of ice-cold stop solution.
-
Cell Lysis: Add 50 µL/well of lysis solution and incubate for 10 minutes.
-
Scintillation Counting: Add 150 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Subtract the counts per minute (CPM) from wells with no cells (background).
-
Determine the sodium-dependent uptake by subtracting the CPM in the presence of a saturating concentration of a non-specific SGLT inhibitor (e.g., phlorizin) or in sodium-free buffer.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value as described for the 2-NBDG assay.
Experimental Workflow
The general workflow for determining the IC50 of an SGLT2 inhibitor is depicted below.
References
Application of Atigliflozin in the Study of Renal Physiology and Glucose Transport
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Atigliflozin (AVE-2268) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1]. SGLT2 is a high-capacity, low-affinity transporter located in the S1 segment of the proximal renal tubule and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate[2]. By inhibiting SGLT2, this compound blocks this reabsorption pathway, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes this compound and other SGLT2 inhibitors a valuable tool for studying renal glucose handling and the pathophysiology of diseases such as type 2 diabetes mellitus.
Mechanism of Action
This compound competitively binds to the SGLT2 transporter on the apical membrane of proximal tubule epithelial cells. This binding prevents the cotransport of sodium and glucose from the tubular fluid into the cells. The resulting increase in luminal glucose concentration exceeds the reabsorptive capacity of the downstream SGLT1 transporters in the S3 segment, leading to the net excretion of glucose in the urine[2]. This targeted action allows for the specific investigation of SGLT2-mediated glucose transport and its physiological consequences.
Applications in Renal Physiology Research
The unique mechanism of this compound makes it a valuable pharmacological tool for investigating several aspects of renal physiology:
-
Renal Glucose Threshold: this compound can be used to study the renal threshold for glucose excretion and how it is altered in physiological and pathological states.
-
Tubuloglomerular Feedback (TGF): By increasing sodium delivery to the macula densa, SGLT2 inhibitors like this compound can modulate the TGF mechanism. This allows researchers to investigate the intricate relationship between tubular sodium handling and glomerular filtration rate (GFR) regulation.
-
Intraglomerular Hemodynamics: The modulation of TGF by this compound leads to afferent arteriole vasoconstriction, which in turn reduces intraglomerular pressure. This effect can be studied to understand the mechanisms of glomerular hyperfiltration in conditions like early-stage diabetes.
-
Renal Oxygenation and Metabolism: By reducing the metabolic workload of glucose reabsorption in the proximal tubule, this compound may improve renal oxygenation and alter cellular metabolism. This application is crucial for studying the pathophysiology of kidney disease, where hypoxia is a key factor.
-
Sodium and Water Homeostasis: The mild osmotic diuresis and natriuresis induced by this compound provide a model to study the integrated renal regulation of fluid and electrolyte balance.
Quantitative Data
The following tables summarize key quantitative data for this compound and other representative SGLT2 inhibitors. This data is essential for designing and interpreting experiments.
Table 1: In Vitro Inhibitory Potency of SGLT2 Inhibitors
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 10 [1] | 8200 [1] | 820 |
| Dapagliflozin | 1.1 | 1350 | ~1200-fold |
| Canagliflozin | 2.2 | 910 | ~413-fold |
| Empagliflozin | 3.1 | 8300 | >2500-fold |
| Ipragliflozin | 7.4 | 1876 | ~254-fold |
| Ertugliflozin | 0.877 | >877 | >1000-fold |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the transporter by 50%. Data for inhibitors other than this compound are provided for comparative purposes.
Table 2: Pharmacodynamic Effects of SGLT2 Inhibition (Representative Data with Dapagliflozin)
| Parameter | Condition | Treatment Group | Change from Baseline |
| Urinary Glucose Excretion ( g/24h ) | Type 2 Diabetes | Dapagliflozin (10 mg/day) | Increase of ~40-60 g/24h |
| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²) | Type 2 Diabetes | Dapagliflozin (10 mg/day) | Initial transient dip of ~3-5 mL/min/1.73m² |
| Systolic Blood Pressure (mmHg) | Type 2 Diabetes | Dapagliflozin (10 mg/day) | Reduction of ~3-5 mmHg |
| Body Weight (kg) | Type 2 Diabetes | Dapagliflozin (10 mg/day) | Reduction of ~2-3 kg |
This table provides representative data for the SGLT2 inhibitor class, primarily based on studies with dapagliflozin, to illustrate the expected physiological effects. Specific values for this compound may vary.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on renal glucose transport and physiology.
Protocol 1: In Vitro Glucose Uptake Assay in a Human Kidney Proximal Tubule Cell Line (e.g., HK-2)
Objective: To determine the inhibitory effect of this compound on SGLT2-mediated glucose uptake in a relevant cell line.
Materials:
-
Human kidney proximal tubule cell line (HK-2)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (NaCl replaced with choline chloride)
-
Fluorescent glucose analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
This compound
-
Positive control (e.g., Phlorizin, a non-selective SGLT inhibitor)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HK-2 cells in complete medium in a 37°C, 5% CO2 incubator. Seed cells into a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations in KRH buffer. The final DMSO concentration should not exceed 0.5%.
-
Assay: a. Wash the cells twice with warm KRH buffer. b. Add 100 µL of KRH buffer containing the desired concentration of this compound or controls (vehicle, positive control) to the respective wells. c. Pre-incubate the plate at 37°C for 15-30 minutes. d. To initiate glucose uptake, add 10 µL of 2-NBDG solution to each well to a final concentration of 100-200 µM. e. Incubate at 37°C for 30-60 minutes. f. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer. g. Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the sodium-dependent glucose uptake by subtracting the fluorescence in sodium-free buffer from that in the sodium-containing buffer. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 of this compound.
Protocol 2: In Vivo Assessment of Renal Function and Glucose Excretion in a Rodent Model
Objective: To evaluate the effect of this compound on GFR, urinary glucose excretion, and other renal parameters in an animal model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., Inactin)
-
Inulin or other GFR marker (e.g., FITC-sinistrin)
-
Metabolic cages
-
Blood and urine collection supplies
-
Analytical equipment for measuring glucose, electrolytes, and GFR marker concentrations.
Procedure:
-
Animal Acclimatization and Dosing: a. Acclimate rats to metabolic cages for several days before the experiment. b. Administer this compound or vehicle orally by gavage daily for the desired study duration.
-
Urine and Blood Collection: a. Collect 24-hour urine samples using metabolic cages. Measure urine volume and collect aliquots for analysis. b. At the end of the study period, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
-
Measurement of Glomerular Filtration Rate (GFR): a. Anesthetize the rats. b. Perform a surgical procedure to catheterize the jugular vein (for infusion), carotid artery (for blood sampling), and bladder (for urine collection). c. Administer a bolus of the GFR marker followed by a continuous intravenous infusion to achieve steady-state plasma concentrations. d. After an equilibration period, collect timed urine samples and blood samples at the midpoint of each urine collection period. e. Measure the concentration of the GFR marker in plasma and urine samples.
-
Biochemical Analysis: a. Measure glucose and electrolyte (sodium, potassium) concentrations in urine and plasma samples.
-
Data Analysis: a. Calculate GFR using the formula: GFR = (Urine concentration of marker × Urine flow rate) / Plasma concentration of marker. b. Calculate urinary glucose excretion (UGE) and fractional excretion of sodium (FENa). c. Compare the results between the this compound-treated and vehicle-treated groups.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows related to the application of this compound.
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Caption: Experimental workflow for the in vitro glucose uptake assay.
Caption: Experimental workflow for the in vivo assessment of renal function.
References
Designing Clinical Studies for Atigliflozin in Specific Patient Populations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a framework for designing clinical studies to evaluate the efficacy and safety of Atigliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, in specific patient populations. This compound is an orally active agent with high selectivity for SGLT2 over SGLT1, suggesting a potent effect on renal glucose reabsorption.[1][2] The protocols outlined below are hypothetical designs based on established principles for clinical trials of SGLT2 inhibitors in similar patient cohorts.
Mechanism of Action of this compound
This compound, as an SGLT2 inhibitor, is expected to work by blocking the SGLT2 protein in the proximal tubules of the kidneys.[3][4] This protein is responsible for reabsorbing most of the glucose filtered by the kidneys back into the bloodstream.[3] By inhibiting SGLT2, this compound is expected to increase urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action also leads to a mild osmotic diuresis and natriuresis, which may contribute to beneficial effects on blood pressure and cardiovascular outcomes.
I. Application Note: this compound for Patients with Type 2 Diabetes and Chronic Kidney Disease (CKD)
Introduction: SGLT2 inhibitors have demonstrated significant renal and cardiovascular benefits in patients with type 2 diabetes and chronic kidney disease (CKD). These benefits appear to extend beyond glycemic control and are attributed to hemodynamic and metabolic effects within the kidney. This protocol outlines a study to assess the efficacy and safety of this compound in this high-risk patient population.
Experimental Protocol: this compound-CKD-001
1. Study Objectives:
-
Primary Objective: To evaluate the effect of this compound compared with placebo on the progression of renal disease in patients with type 2 diabetes and CKD.
-
Secondary Objectives: To assess the effects of this compound on cardiovascular outcomes, glycemic control, and safety in this population.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Patient Population:
-
Inclusion Criteria:
-
Adults aged 18 years or older with a diagnosis of type 2 diabetes.
-
Estimated Glomerular Filtration Rate (eGFR) between 25 and 75 mL/min/1.73m².
-
Urine Albumin-to-Creatinine Ratio (UACR) ≥200 and ≤5000 mg/g.
-
Stable dose of an angiotensin-converting enzyme (ACE) inhibitor or angiotensin II receptor blocker (ARB) for at least 4 weeks prior to randomization, unless contraindicated.
-
-
Exclusion Criteria:
-
Type 1 diabetes.
-
Polycystic kidney disease, lupus nephritis, or ANCA-associated vasculitis.
-
History of diabetic ketoacidosis (DKA) in the past 6 months.
-
Recent major cardiovascular event (e.g., myocardial infarction, stroke) within 12 weeks of screening.
-
4. Intervention:
-
Treatment Group: this compound 10 mg once daily.
-
Control Group: Matching placebo once daily.
5. Outcome Measures:
-
Primary Composite Endpoint: Time to first occurrence of a ≥50% sustained decline in eGFR from baseline, end-stage renal disease (ESRD; defined as maintenance dialysis for ≥30 days, kidney transplantation, or a sustained eGFR <15 mL/min/1.73m²), or renal or cardiovascular death.
-
Key Secondary Endpoints:
-
Composite of cardiovascular death or hospitalization for heart failure.
-
Change from baseline in HbA1c.
-
Change from baseline in UACR.
-
Change from baseline in body weight and systolic blood pressure.
-
6. Schedule of Assessments:
| Assessment | Screening | Baseline | Week 4 | Week 12 | Week 26 | Every 26 Weeks Thereafter | End of Treatment |
| Informed Consent | X | ||||||
| Medical History | X | ||||||
| Physical Examination | X | X | X | X | X | X | X |
| Vital Signs | X | X | X | X | X | X | X |
| eGFR, UACR | X | X | X | X | X | X | X |
| HbA1c | X | X | X | X | X | X | |
| Adverse Event Monitoring | X | X | X | X | X | X |
II. Application Note: this compound for Patients with Heart Failure with Preserved Ejection Fraction (HFpEF)
Introduction: Recent large-scale clinical trials have demonstrated the efficacy of SGLT2 inhibitors in reducing the risk of cardiovascular death and hospitalization for heart failure in patients with HFpEF, irrespective of their diabetes status. The proposed study will investigate the potential benefits of this compound in this patient population, which has limited therapeutic options.
Experimental Protocol: this compound-HFpEF-001
1. Study Objectives:
-
Primary Objective: To determine the effect of this compound compared to placebo on the composite of cardiovascular death and hospitalization for heart failure in patients with HFpEF.
-
Secondary Objectives: To evaluate the effect of this compound on patient-reported outcomes, functional capacity, and safety.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, event-driven study.
3. Patient Population:
-
Inclusion Criteria:
-
Adults aged 40 years or older.
-
Documented diagnosis of chronic heart failure with a left ventricular ejection fraction (LVEF) of ≥50%.
-
New York Heart Association (NYHA) class II-IV symptoms.
-
Elevated natriuretic peptide levels (e.g., NT-proBNP >300 pg/mL).
-
Evidence of structural heart disease (e.g., left atrial enlargement, left ventricular hypertrophy).
-
-
Exclusion Criteria:
-
Recent hospitalization for heart failure that has not been stabilized.
-
Acute coronary syndrome, stroke, or cardiac surgery within the last 90 days.
-
Severe renal impairment (eGFR <25 mL/min/1.73m²).
-
Hypotension (systolic blood pressure <95 mmHg).
-
4. Intervention:
-
Treatment Group: this compound 10 mg once daily.
-
Control Group: Matching placebo once daily.
5. Outcome Measures:
-
Primary Composite Endpoint: Time to first occurrence of adjudicated cardiovascular death or hospitalization for heart failure.
-
Key Secondary Endpoints:
-
Total number of hospitalizations for heart failure.
-
Change from baseline in the Kansas City Cardiomyopathy Questionnaire (KCCQ) total symptom score.
-
Change from baseline in 6-minute walk distance.
-
All-cause mortality.
-
6. Study Workflow:
III. Application Note: this compound for Elderly Patients (≥65 years) with Type 2 Diabetes
Introduction: The management of type 2 diabetes in the elderly presents unique challenges, including a higher risk of hypoglycemia and the presence of multiple comorbidities. SGLT2 inhibitors, with their low risk of hypoglycemia, may be a suitable therapeutic option for this population. This protocol is designed to specifically evaluate the efficacy and safety of this compound in older adults with type 2 diabetes, with a focus on endpoints relevant to this age group.
Experimental Protocol: this compound-ELDERLY-001
1. Study Objectives:
-
Primary Objective: To assess the effect of this compound on glycemic control without causing significant hypoglycemia in elderly patients with type 2 diabetes.
-
Secondary Objectives: To evaluate the effects of this compound on body weight, blood pressure, renal function, and quality of life in this population.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
3. Patient Population:
-
Inclusion Criteria:
-
Adults aged 65 years or older with a diagnosis of type 2 diabetes.
-
HbA1c between 7.0% and 10.0%.
-
On a stable dose of metformin for at least 8 weeks or on diet and exercise alone.
-
-
Exclusion Criteria:
-
Use of insulin or other glucose-lowering agents besides metformin.
-
eGFR <30 mL/min/1.73m².
-
History of recurrent severe hypoglycemia.
-
Frail individuals (based on a validated frailty scale) who may be at high risk of adverse events.
-
4. Intervention:
-
Treatment Group: this compound 10 mg once daily.
-
Control Group: Matching placebo once daily.
5. Outcome Measures:
-
Primary Composite Endpoint: Proportion of patients achieving an HbA1c reduction of ≥0.5% from baseline without experiencing an episode of severe hypoglycemia (requiring external assistance) at 24 weeks.
-
Key Secondary Endpoints:
-
Change from baseline in HbA1c.
-
Change from baseline in fasting plasma glucose.
-
Change from baseline in body weight and systolic blood pressure.
-
Change from baseline in the Diabetes Treatment Satisfaction Questionnaire (DTSQ).
-
Incidence of adverse events of special interest (e.g., volume depletion, falls, fractures, urinary tract infections, genital mycotic infections).
-
6. Safety Monitoring:
Summary of Quantitative Data
| Parameter | This compound-CKD-001 | This compound-HFpEF-001 | This compound-ELDERLY-001 |
| Patient Population | T2D with CKD | HFpEF (LVEF ≥50%) | Elderly (≥65 years) with T2D |
| Sample Size (Approx.) | 4,000 | 5,000 | 800 |
| This compound Dose | 10 mg once daily | 10 mg once daily | 10 mg once daily |
| Primary Endpoint | Composite of ≥50% sustained eGFR decline, ESRD, or renal/CV death. | Composite of CV death or hospitalization for heart failure. | Proportion of patients with HbA1c reduction ≥0.5% without severe hypoglycemia. |
| Study Duration | Event-driven, approximately 3-4 years. | Event-driven, approximately 2-3 years. | 24 weeks. |
| Key Inclusion Criteria | eGFR 25-75 mL/min/1.73m², UACR ≥200 mg/g. | LVEF ≥50%, NYHA class II-IV, elevated natriuretic peptides. | Age ≥65 years, HbA1c 7.0-10.0%. |
| Key Exclusion Criteria | Type 1 diabetes, eGFR <25 mL/min/1.73m². | LVEF <50%, recent acute cardiac event, eGFR <25 mL/min/1.73m². | Insulin use, eGFR <30 mL/min/1.73m², high risk of hypoglycemia. |
Disclaimer: These protocols are intended for informational purposes and as a guide for the design of clinical trials. The specific details of any clinical study should be developed in consultation with regulatory authorities and ethics committees. The safety and efficacy of this compound have not been established and are the subject of these proposed investigations.
References
Application Notes and Protocols for Atigliflozin Target Engagement using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atigliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[3][4] This mechanism of action makes SGLT2 an important therapeutic target for the treatment of type 2 diabetes.[3] Radioligand binding assays are a powerful tool to quantify the interaction of drugs like this compound with their molecular targets. These assays are essential for determining the affinity and selectivity of a drug candidate, providing crucial data for drug development and lead optimization.
This document provides detailed protocols for performing radioligand binding assays to assess the target engagement of this compound with SGLT2.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for human SGLT2 and its selectivity over SGLT1.
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| This compound | hSGLT2 | 10 | 820-fold | |
| This compound | hSGLT1 | 8200 |
Signaling Pathway
SGLT2 is a membrane protein located in the proximal convoluted tubule of the kidney. It functions as a cotransporter, moving sodium and glucose from the glomerular filtrate back into the bloodstream. This process is driven by the sodium gradient maintained by the Na+/K+-ATPase pump. This compound, by competitively binding to SGLT2, inhibits this reabsorption, leading to increased urinary glucose and sodium excretion.
Caption: Mechanism of this compound action on SGLT2 in the renal proximal tubule.
Experimental Protocols
Membrane Preparation from SGLT2-expressing Cells
This protocol describes the preparation of cell membranes enriched with human SGLT2, suitable for radioligand binding assays.
Materials:
-
HEK293 or CHO cells stably expressing human SGLT2 (hSGLT2)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
High-speed refrigerated centrifuge
-
Dounce homogenizer or sonicator
-
BCA Protein Assay Kit
Procedure:
-
Culture hSGLT2-expressing cells to ~90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Repeat the centrifugation (step 6) and resuspension (step 7) steps twice more to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA Protein Assay Kit.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay: Saturation Experiment
This protocol determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a suitable radioligand for SGLT2. A radiolabeled SGLT2 inhibitor, such as [³H]-empagliflozin, can be used.
Materials:
-
SGLT2-expressing cell membranes (from Protocol 1)
-
Radioligand (e.g., [³H]-empagliflozin)
-
Unlabeled SGLT2 inhibitor (for non-specific binding determination, e.g., empagliflozin)
-
Binding Buffer: 50 mM Tris-HCl, 12.5 mM NaCl, 12.5 mM KCl, 2.5 mM MgSO₄, 1 mM CaCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in Binding Buffer (typically 8-12 concentrations ranging from 0.1 to 10 times the expected Kd).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of the radioligand dilution, and 100 µL of the SGLT2 membrane preparation (typically 10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of the unlabeled inhibitor (e.g., 10 µM empagliflozin), 50 µL of the radioligand dilution, and 100 µL of the SGLT2 membrane preparation.
-
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
Radioligand Binding Assay: Competition Experiment
This protocol determines the inhibitory constant (Ki) of this compound for SGLT2 by measuring its ability to compete with a fixed concentration of a radioligand.
Materials:
-
Same as for the Saturation Experiment
-
This compound
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer (typically 10-12 concentrations covering a wide range, e.g., 1 pM to 100 µM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of radioligand at a fixed concentration (ideally at its Kd value), and 100 µL of SGLT2 membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled inhibitor, 50 µL of radioligand, and 100 µL of SGLT2 membrane preparation.
-
Competition: 50 µL of this compound dilution, 50 µL of radioligand, and 100 µL of SGLT2 membrane preparation.
-
-
Follow steps 3-6 from the Saturation Experiment protocol.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation experiment.
Experimental Workflow Visualization
Caption: Workflow for radioligand binding assays to determine this compound target engagement.
References
Application Notes and Protocols for In Vivo Imaging of Atigliflozin Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential in vivo imaging techniques to monitor the biodistribution of Atigliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor. While specific in vivo imaging studies on this compound are not yet published, this document outlines detailed protocols and application notes based on studies with analogous SGLT2 inhibitors. These methodologies can be adapted to investigate the pharmacokinetics and target engagement of this compound in preclinical research.
Introduction to this compound and SGLT2 Inhibition
This compound is a selective inhibitor of the sodium-glucose cotransporter-2 (SGLT2), a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] This mechanism of action makes it an effective treatment for type 2 diabetes. Understanding the in vivo distribution of this compound is crucial for optimizing its therapeutic efficacy and assessing potential off-target effects.
dot
Caption: Mechanism of this compound Action.
Recommended In Vivo Imaging Modalities
Several advanced imaging techniques can be employed to monitor the distribution of small molecules like this compound in vivo. The primary methods include Positron Emission Tomography (PET), Fluorescence Imaging, and Mass Spectrometry Imaging (MSI).
Positron Emission Tomography (PET) Imaging
PET imaging is a highly sensitive and quantitative technique that allows for the non-invasive visualization of the distribution of radiolabeled molecules in living subjects.[2] For this compound, this would involve labeling the molecule with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F).
Application Note:
Radiolabeled this compound ([¹⁸F]this compound) can be synthesized and administered to animal models to dynamically track its uptake and clearance from various organs. Given that the primary target of this compound is the kidney, PET imaging is expected to show high accumulation in the renal cortex.[3][4] By quantifying the PET signal, researchers can determine the concentration of the drug in different tissues over time, providing valuable pharmacokinetic data. This technique can also be used to assess target engagement by observing the displacement of a radiolabeled SGLT2-specific substrate.[5]
Workflow for PET Imaging of [¹⁸F]this compound:
dot
Caption: PET Imaging Experimental Workflow.
Fluorescence Imaging
In vivo fluorescence imaging offers a complementary approach to PET, providing high-resolution visualization of drug distribution, particularly in superficial tissues or through ex vivo organ analysis. This technique involves chemically modifying this compound with a fluorescent probe.
Application Note:
A fluorescently labeled this compound analog can be synthesized to enable direct visualization of its accumulation in tissues. Near-infrared (NIR) fluorophores are often preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence. This method is particularly useful for confirming the localization of the drug within specific micro-anatomical structures of the kidney, such as the proximal tubules. A "theranostic" approach, where a fluorophore is linked to the drug via a bond that is cleaved in the target environment (e.g., by reactive oxygen species in diabetic models), can provide information on both drug delivery and the pathological state of the tissue.
Mass Spectrometry Imaging (MSI)
MSI is a powerful, label-free technique that can map the spatial distribution of drugs and their metabolites in tissue sections with high chemical specificity. Matrix-assisted laser desorption/ionization (MALDI)-MSI is a commonly used modality for this purpose.
Application Note:
MALDI-MSI can be used to analyze thin sections of kidneys and other organs from animals treated with this compound. This technique can simultaneously detect and map the distribution of the parent drug and its metabolites, providing a comprehensive picture of its fate within the tissue. This is particularly valuable for understanding drug metabolism within the target organ and identifying potential accumulation of metabolites. MSI can provide high-resolution images that correlate drug distribution with the underlying histology of the tissue.
Quantitative Biodistribution Data
While specific quantitative biodistribution data for this compound is not publicly available, the following table presents representative data for another SGLT2 inhibitor, enavogliflozin, in rats, presented as the ratio of the Area Under the Curve (AUC) in tissue to that in plasma. This provides an indication of the relative tissue accumulation of the drug.
| Organ | AUC Ratio (Tissue/Plasma) |
| Kidney | 85.0 ± 16.1 |
| Liver | 6.8 ± 1.1 |
| Small Intestine | 4.5 ± 0.8 |
| Large Intestine | 3.9 ± 0.7 |
| Stomach | 3.2 ± 0.6 |
| Lung | 2.5 ± 0.4 |
| Heart | 1.8 ± 0.3 |
| Spleen | 1.6 ± 0.3 |
| Testis | 1.2 ± 0.2 |
| Brain | 0.1 ± 0.0 |
Data adapted from a study on enavogliflozin in rats and is intended to be representative of the SGLT2 inhibitor class.
Experimental Protocols
Protocol 1: PET Imaging of [¹⁸F]this compound in Rodents
Objective: To quantitatively determine the biodistribution of this compound in a rodent model using PET/CT imaging.
Materials:
-
[¹⁸F]this compound (custom synthesis)
-
Male Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Saline solution (sterile, injectable grade)
-
Dose calibrator
Procedure:
-
Radiotracer Preparation:
-
Synthesize [¹⁸F]this compound via a suitable radiolabeling method (e.g., nucleophilic substitution on a suitable precursor).
-
Purify the final product using HPLC.
-
Perform quality control to determine radiochemical purity, specific activity, and sterility.
-
-
Animal Preparation:
-
Fast rats for 4-6 hours prior to imaging to reduce background glucose levels.
-
Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
-
PET/CT Imaging:
-
Position the anesthetized rat in the PET/CT scanner.
-
Perform a baseline CT scan for anatomical reference.
-
Inject a bolus of [¹⁸F]this compound (5-10 MBq) via the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on major organs (kidneys, liver, bladder, heart, brain, muscle) guided by the CT images.
-
Generate time-activity curves (TACs) for each ROI to quantify the uptake of [¹⁸F]this compound over time, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Ex Vivo Fluorescence Imaging of a Fluorescent this compound Analog
Objective: To visualize the distribution of a fluorescently labeled this compound analog in major organs.
Materials:
-
Fluorescently labeled this compound (e.g., this compound-NIR750)
-
Male BALB/c mice (20-25 g)
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Probe Administration:
-
Administer the fluorescent this compound analog to mice via intravenous or oral administration at a predetermined dose.
-
-
In Vivo Imaging (Optional):
-
At various time points post-administration, anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mice.
-
Perfuse the circulatory system with PBS to remove blood from the organs.
-
Carefully excise major organs (kidneys, liver, spleen, heart, lungs, brain).
-
Arrange the organs in the imaging chamber and acquire fluorescence images.
-
-
Data Analysis:
-
Quantify the average fluorescence intensity in each organ.
-
Normalize the fluorescence signal to the organ weight or area.
-
Protocol 3: MALDI Mass Spectrometry Imaging of this compound in Kidney Tissue
Objective: To map the spatial distribution of this compound and its potential metabolites in the kidney.
Materials:
-
Male Wistar rats dosed with this compound
-
Cryostat
-
Indium tin oxide (ITO) coated glass slides
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB] in 50% acetonitrile/0.1% trifluoroacetic acid)
-
Automated matrix sprayer
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
At a selected time point after this compound administration, euthanize the rat and immediately excise the kidneys.
-
Flash-freeze the kidneys in liquid nitrogen or isopentane cooled on dry ice.
-
Section the frozen kidneys into 10-12 µm thick slices using a cryostat.
-
Thaw-mount the tissue sections onto ITO-coated glass slides.
-
-
Matrix Application:
-
Apply a uniform layer of the MALDI matrix solution over the tissue section using an automated sprayer.
-
-
MALDI-MSI Data Acquisition:
-
Load the slide into the MALDI-TOF mass spectrometer.
-
Define the region of the tissue to be analyzed.
-
Acquire mass spectra across the tissue section in a raster pattern at a defined spatial resolution (e.g., 50-100 µm).
-
-
Data Analysis:
-
Generate ion intensity maps for the m/z corresponding to this compound and its predicted metabolites.
-
Overlay the ion maps with an optical image of the tissue section to correlate drug distribution with histological features.
-
Logical Relationship of Imaging Techniques:
dot
Caption: Complementary Nature of Imaging Techniques.
References
- 1. Unmasking a sustained negative effect of SGLT2 inhibition on body fluid volume in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of SGLT2 Expression Following Atigliflozin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of medications used in the management of type 2 diabetes.[1][2][3] They act by inhibiting SGLT2 in the proximal renal tubules, which prevents the reabsorption of glucose from the glomerular filtrate back into the blood, thereby promoting glucose excretion in the urine (glucosuria).[1][4] Atigliflozin is a novel compound under investigation for its potential as an SGLT2 inhibitor. Understanding the effect of this compound on the expression of the SGLT2 protein is crucial for elucidating its mechanism of action and overall pharmacological profile. Western blotting is a key technique to quantify the expression levels of specific proteins, such as SGLT2, in tissue or cell lysates.
These application notes provide a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on SGLT2 protein expression in renal tissues. While direct studies on this compound's effect on SGLT2 expression are emerging, this document synthesizes established protocols for SGLT2 analysis and general Western blotting procedures to guide researchers in this investigation.
Data Presentation
The following table represents a hypothetical summary of quantitative data from a Western blot experiment designed to assess the effect of Atig... on SGLT2 expression. Data should be presented as the mean ± standard deviation (SD) of the relative band intensity of SGLT2 normalized to a loading control (e.g., β-actin).
| Treatment Group | This compound Concentration | Duration of Treatment | Relative SGLT2 Expression (Normalized to β-actin) |
| Vehicle Control | 0 µM | 24 hours | 1.00 ± 0.12 |
| This compound | 1 µM | 24 hours | 0.95 ± 0.15 |
| This compound | 10 µM | 24 hours | 0.72 ± 0.09* |
| This compound | 50 µM | 24 hours | 0.45 ± 0.06** |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
Protein Extraction from Kidney Tissue
This protocol outlines the extraction of total protein from kidney tissue for subsequent Western blot analysis.
Materials:
-
Kidney tissue (fresh or frozen at -80°C)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail.
-
Electric homogenizer
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Dissect the kidney tissue of interest on ice.
-
Wash the tissue with ice-cold PBS to remove any blood contaminants.
-
For approximately 5 mg of tissue, add 300 µL of ice-cold RIPA lysis buffer with protease inhibitors.
-
Homogenize the tissue using an electric homogenizer on ice until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the total protein extract, into a fresh, pre-chilled microcentrifuge tube.
-
Store the protein extract at -80°C for long-term use or proceed immediately to protein quantification.
Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards (e.g., 0 to 2 mg/mL)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare a series of BSA standards with known concentrations.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Pipette 10 µL of each BSA standard and unknown protein sample into separate wells of the 96-well microplate.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Western Blotting
This protocol details the steps for separating proteins by size, transferring them to a membrane, and detecting the SGLT2 protein.
Materials:
-
Protein samples (20-30 µg per lane)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (appropriate percentage for SGLT2, which has a predicted molecular weight of ~75 kDa)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibody: Anti-SGLT2 antibody (use at a dilution recommended by the manufacturer)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (depending on the primary antibody host)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SGLT2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of SGLT2 protein.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of SGLT2.
Caption: Simplified signaling pathway of SGLT2 inhibition by this compound.
References
Application Notes and Protocols for Investigating the Cardiorenal Benefits of SGLT2 Inhibition Using Atigliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, primarily by promoting urinary glucose excretion.[1][2][3] Beyond their glycemic control, extensive clinical evidence has demonstrated profound cardiorenal protective effects of this drug class.[1][4] These benefits, including reductions in cardiovascular death, hospitalization for heart failure, and progression of chronic kidney disease, are observed in patients with and without type 2 diabetes.
This document provides detailed application notes and experimental protocols for investigating the cardiorenal benefits of SGLT2 inhibition, with a focus on Atigliflozin. This compound (also known as AVE-2268) is a selective SGLT2 inhibitor. However, as a compound that has completed Phase II clinical trials, publicly available data on its specific cardiorenal outcomes are limited. Therefore, this document will leverage the extensive data from landmark clinical trials of other well-established SGLT2 inhibitors, such as empagliflozin, canagliflozin, and dapagliflozin, as a proxy to delineate the expected benefits and provide robust investigational protocols. These protocols are designed to be adaptable for the evaluation of this compound or other novel SGLT2 inhibitors.
Mechanism of Action: Cardiorenal Protection
SGLT2 inhibitors exert their cardiorenal protective effects through a multifactorial mechanism that extends beyond glucose lowering. Inhibition of SGLT2 in the proximal tubules of the kidneys leads to natriuresis and osmotic diuresis, which in turn reduces plasma volume, preload, and afterload, thereby improving cardiac function. Furthermore, these agents have been shown to reduce intraglomerular pressure, which is a key factor in the progression of diabetic kidney disease. Other proposed mechanisms include metabolic reprogramming, where the heart shifts towards more efficient fuel sources like ketones, and direct effects on ion channels in the myocardium.
Diagram of Proposed Cardiorenal Protective Mechanisms of SGLT2 Inhibition
Caption: Proposed mechanisms of SGLT2 inhibitor-mediated cardiorenal protection.
Quantitative Data from Landmark Clinical Trials
The following tables summarize the patient baseline characteristics and key cardiorenal outcomes from major clinical trials of SGLT2 inhibitors. This data provides a benchmark for the expected therapeutic profile of a novel SGLT2 inhibitor like this compound.
Table 1: Baseline Characteristics of Patients in Major SGLT2 Inhibitor Cardiovascular Outcome Trials
| Characteristic | EMPA-REG OUTCOME (Empagliflozin) | CANVAS Program (Canagliflozin) | DECLARE-TIMI 58 (Dapagliflozin) |
| Number of Patients | 7,020 | 10,142 | 17,160 |
| Mean Age (years) | 63.1 | 63.3 | 63.8 |
| Male (%) | 70.5 | 64.1 | 62.6 |
| Mean Duration of Diabetes (years) | 12.9 | 13.5 | 11.8 |
| Mean HbA1c (%) | 8.1 | 8.2 | 8.3 |
| Mean BMI ( kg/m ²) | 30.6 | 32.0 | 32.1 |
| Established ASCVD (%) | 99.2 | 65.6 | 40.6 |
| History of Heart Failure (%) | 10.1 | 14.4 | 10.0 |
| Mean eGFR (mL/min/1.73m²) | 74.1 | 76.5 | 85.2 |
Table 2: Key Cardiorenal Outcomes in Major SGLT2 Inhibitor Cardiovascular Outcome Trials
| Outcome | EMPA-REG OUTCOME (Empagliflozin) | CANVAS Program (Canagliflozin) | DECLARE-TIMI 58 (Dapagliflozin) | DAPA-CKD (Dapagliflozin) | EMPEROR-Reduced (Empagliflozin) |
| Primary Composite Endpoint | 3-Point MACE | 3-Point MACE | MACE & CV Death/HHF | Worsening Kidney Function or Death | CV Death or HHF |
| Hazard Ratio (95% CI) | 0.86 (0.74-0.99) | 0.86 (0.75-0.97) | MACE: 0.93 (0.84-1.03) CV Death/HHF: 0.83 (0.73-0.95) | 0.61 (0.51-0.72) | 0.75 (0.65-0.86) |
| p-value | p=0.04 | p<0.001 for non-inferiority, p=0.02 for superiority | MACE: p=0.17 CV Death/HHF: p=0.005 | p<0.001 | p<0.001 |
| Cardiovascular Death | 0.62 (0.49-0.77) | 0.87 (0.72-1.06) | 0.98 (0.82-1.17) | - | - |
| Hospitalization for Heart Failure (HHF) | 0.65 (0.50-0.85) | 0.67 (0.52-0.87) | 0.73 (0.61-0.88) | - | - |
| All-Cause Mortality | 0.68 (0.57-0.82) | 0.87 (0.74-1.01) | 0.93 (0.82-1.04) | 0.69 (0.53-0.88) | - |
| Composite Renal Outcome | 0.61 (0.53-0.70) | 0.60 (0.47-0.77) | 0.53 (0.43-0.66) | - | - |
Abbreviations: 3-Point MACE (Major Adverse Cardiovascular Events: Cardiovascular Death, Non-fatal Myocardial Infarction, or Non-fatal Stroke); ASCVD (Atherosclerotic Cardiovascular Disease); BMI (Body Mass Index); CI (Confidence Interval); CV (Cardiovascular); eGFR (estimated Glomerular Filtration Rate); HbA1c (Glycated Hemoglobin); HHF (Hospitalization for Heart Failure).
Experimental Protocols
The following protocols provide detailed methodologies for key preclinical experiments to assess the cardiorenal benefits of an SGLT2 inhibitor.
Preclinical Experimental Workflow
Caption: A typical workflow for preclinical evaluation of cardiorenal benefits.
Protocol 1: Assessment of Cardiac Function in a Murine Model of Diabetic Cardiomyopathy
Objective: To evaluate the effect of this compound on cardiac function in a diabetic mouse model.
Animal Model: Male db/db mice (a model of type 2 diabetes and obesity) and their lean db/+ littermates as controls.
Materials:
-
This compound (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Echocardiography system with a high-frequency linear transducer
-
Anesthesia (e.g., isoflurane)
-
Animal scale and clippers
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize 8-week-old male db/db and db/+ mice for one week.
-
Randomly assign db/db mice to two groups (n=10-12/group): Vehicle control and this compound treatment.
-
The db/+ mice will serve as a non-diabetic control group and receive the vehicle.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle via oral gavage once daily for 8-12 weeks.
-
-
Echocardiographic Assessment:
-
Perform transthoracic echocardiography at baseline and at the end of the treatment period.
-
Lightly anesthetize the mice with isoflurane.
-
Remove chest fur using clippers and depilatory cream.
-
Acquire M-mode images of the left ventricle at the level of the papillary muscles to measure:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Anterior and posterior wall thickness at end-diastole (AWTd, PWTd).
-
-
Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS) using the system software.
-
Acquire pulsed-wave Doppler images of mitral inflow to assess diastolic function by measuring the E/A ratio (peak early to late ventricular filling velocities).
-
-
Data Analysis:
-
Compare echocardiographic parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Assessment of Renal Function and Histopathology in a Murine Model of Diabetic Nephropathy
Objective: To evaluate the effect of this compound on renal function and structural changes in a diabetic mouse model.
Animal Model: Male db/db mice and their lean db/+ littermates.
Materials:
-
This compound and vehicle control
-
Metabolic cages for urine collection
-
ELISA kits for urinary albumin and creatinine
-
FITC-sinistrin for GFR measurement
-
Formalin, paraffin, and reagents for histological staining (e.g., Periodic acid-Schiff (PAS), Masson's trichrome)
-
Microscope with imaging software
Procedure:
-
Animal Treatment:
-
Follow the same acclimatization, grouping, and drug administration protocol as in Protocol 1.
-
-
Assessment of Albuminuria:
-
At baseline and at the end of the treatment period, place mice in metabolic cages for 24-hour urine collection.
-
Measure urine volume.
-
Determine urinary albumin and creatinine concentrations using ELISA kits.
-
Calculate the urinary albumin-to-creatinine ratio (ACR) to assess the degree of albuminuria.
-
-
Measurement of Glomerular Filtration Rate (GFR):
-
At the end of the treatment period, measure GFR in conscious mice using the plasma clearance of FITC-sinistrin.
-
Briefly anesthetize the mouse and perform a retro-orbital injection of FITC-sinistrin.
-
Collect serial blood samples from the tail vein at specified time points (e.g., 3, 5, 7, 10, 15, 35, 55, and 75 minutes post-injection).
-
Measure the fluorescence of plasma samples.
-
Calculate GFR using a two-compartment model of exponential decay.
-
-
Renal Histopathology:
-
At the end of the study, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Harvest the kidneys, fix them in 10% formalin, and embed in paraffin.
-
Cut 4 µm sections and perform the following stains:
-
PAS staining: To assess glomerular mesangial expansion and basement membrane thickening.
-
Masson's trichrome staining: To visualize and quantify interstitial fibrosis.
-
-
Capture images of the stained sections and perform semi-quantitative scoring or quantitative image analysis to assess the degree of renal injury and fibrosis.
-
-
Data Analysis:
-
Compare ACR, GFR, and histopathological scores between the treatment groups using appropriate statistical methods.
-
Signaling Pathways and Logical Relationships
The cardiorenal benefits of SGLT2 inhibitors are mediated by a complex interplay of hemodynamic, metabolic, and cellular signaling pathways.
Diagram of Key Signaling Pathways in SGLT2i-Mediated Cardioprotection
Caption: Key cellular signaling pathways in SGLT2i-mediated cardioprotection.
Conclusion
The investigation of the cardiorenal benefits of SGLT2 inhibitors is a rapidly evolving field with significant clinical implications. While specific data for this compound is not yet widely available, the established effects of other drugs in this class provide a strong rationale for its potential in providing similar cardiorenal protection. The detailed protocols and data presented in these application notes offer a comprehensive framework for researchers and drug development professionals to rigorously evaluate the efficacy of this compound and other novel SGLT2 inhibitors in preclinical and clinical settings. The consistent findings across major clinical trials underscore the class effect of SGLT2 inhibitors in improving cardiovascular and renal outcomes, heralding a new era in the management of cardiorenal disease.
References
- 1. The EMPEROR-Reduced trial: SGLT2 inhibitors for heart failure get more support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cardiovascular and Renal Outcomes With Canagliflozin According to Baseline Kidney Function: Data From the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Overcoming solubility issues of Atigliflozin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Atigliflozin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why is the aqueous solubility of this compound a critical consideration in research and development?
A2: Poor aqueous solubility can significantly hinder the preclinical and clinical development of a drug candidate. It can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in the body. For in vitro experiments, poor solubility can lead to inaccurate and unreliable results due to precipitation of the compound in aqueous assay buffers. Addressing solubility issues early in development is crucial for successful formulation and clinical outcomes.
Q3: What are the initial steps to take when encountering solubility issues with this compound in an experiment?
A3: When you observe precipitation or suspect incomplete dissolution of this compound, consider the following initial troubleshooting steps:
-
pH Adjustment: Determine the pKa of this compound and assess if altering the pH of your aqueous solution can ionize the molecule and improve its solubility.
-
Co-solvents: Introduce a water-miscible organic solvent in which this compound is more soluble. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Temperature Modification: Gently warming the solution may increase the solubility of this compound. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Applying ultrasonic energy can help to break down drug agglomerates and facilitate dissolution.
Q4: Which advanced techniques can be employed to overcome the poor aqueous solubility of this compound for formulation development?
A4: For more significant and stable improvements in solubility, especially for oral dosage forms, several advanced formulation strategies can be applied. These techniques aim to increase the dissolution rate and bioavailability of poorly soluble drugs like this compound. Key approaches include:
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its dissolution properties.
-
Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly improve its aqueous solubility.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases the surface area available for dissolution.
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve solubilization in the gastrointestinal tract.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during an in vitro assay. | The concentration of this compound exceeds its solubility limit in the final assay buffer. The organic solvent from the stock solution is not tolerated by the aqueous buffer. | 1. Lower the final concentration of this compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed the tolerance limit for your specific assay (typically <1%). 3. Prepare a complex of this compound with a solubilizing agent like HP-β-Cyclodextrin before adding it to the assay buffer. |
| Inconsistent results in cell-based assays. | Poor solubility leads to variable concentrations of the active drug in the cell culture medium. The drug may be precipitating over time. | 1. Visually inspect the cell culture medium for any signs of precipitation after adding this compound. 2. Prepare a fresh, clear solution of this compound for each experiment. 3. Consider using a formulation approach, such as a solid dispersion or cyclodextrin complex, to prepare the dosing solution. |
| Low and variable oral bioavailability in animal studies. | The dissolution of this compound in the gastrointestinal fluid is the rate-limiting step for absorption. | 1. Formulate this compound as a solid dispersion with a hydrophilic polymer. 2. Develop a lipid-based formulation (e.g., SEDDS). 3. Reduce the particle size of the this compound drug substance through micronization or nanosuspension. |
| Difficulty in preparing a stable aqueous stock solution. | This compound is inherently poorly soluble in water. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. For aqueous preparations, consider creating a nanosuspension of this compound stabilized with surfactants. |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at enhancing the solubility of this compound, adapted from studies on similar SGLT2 inhibitors.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Methanol or Ethanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh this compound and the chosen polymer in a 1:4 drug-to-polymer ratio.
-
Dissolve the weighed this compound and polymer in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is completely removed, a solid film or mass will be formed on the inner wall of the flask.
-
Scrape the solid mass from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol outlines the formation of an inclusion complex between this compound and a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-Ethanol mixture (1:1 v/v)
-
Mortar and pestle
-
Oven
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Slowly add the this compound powder to the HP-β-CD paste and knead for 45-60 minutes.
-
During kneading, add more of the water-ethanol mixture if necessary to maintain a suitable consistency.
-
After thorough kneading, dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried complex using a mortar and pestle and pass it through a sieve.
-
Store the prepared inclusion complex in a tightly sealed container.
Data Presentation
The following tables summarize hypothetical quantitative data based on results from studies on other SGLT2 inhibitors, illustrating the potential improvements in this compound solubility using various techniques.
Table 1: Solubility of this compound in Different Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| pH 1.2 Buffer | < 0.01 |
| pH 6.8 Buffer | < 0.01 |
| Ethanol | 15 |
| DMSO | > 50 |
| PEG 400 | 25 |
Table 2: Enhancement of this compound Aqueous Solubility by Different Formulation Techniques (Hypothetical Data)
| Formulation | Drug:Carrier Ratio | Solubility Enhancement Factor | Resulting Aqueous Solubility (µg/mL) |
| Solid Dispersion (PVP K30) | 1:4 | ~20-fold | ~200 |
| Solid Dispersion (HPMC) | 1:4 | ~15-fold | ~150 |
| Inclusion Complex (HP-β-CD) | 1:2 (molar) | ~50-fold | ~500 |
| Nanosuspension | N/A | >100-fold | >1000 |
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this technical support center.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Experimental workflow for preparing this compound solid dispersion.
References
Technical Support Center: Optimizing Atigliflozin Dosage for In Vivo Animal Studies
Disclaimer: Publicly available in vivo research data specifically for atigliflozin is limited. The following guidelines are based on established principles for the SGLT2 inhibitor class of drugs, including well-studied compounds like dapagliflozin and empagliflozin. Researchers should use this information as a starting point and perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.[1] Its main function is to block the reabsorption of glucose from the glomerular filtrate back into the bloodstream, which promotes the excretion of glucose in the urine.[1] This action helps to lower blood glucose levels in an insulin-independent manner.[2]
Q2: Which animal models are commonly used for studying SGLT2 inhibitors like this compound?
A2: The most common animal models for studying the efficacy of SGLT2 inhibitors include:
-
Streptozotocin (STZ)-induced diabetic models: This model mimics Type 1 diabetes by inducing the destruction of pancreatic β-cells.
-
High-fat diet (HFD)-induced diabetic/obesity models: These models are used to replicate the features of Type 2 diabetes, such as obesity and insulin resistance.[2]
-
Genetically modified models: Mice such as db/db and ob/ob, and Zucker diabetic fatty (ZDF) rats are also utilized.
Q3: What is the recommended route of administration for this compound in animal studies?
A3: Oral gavage is the most common and precise method for daily administration of SGLT2 inhibitors in animal studies. For long-term studies, administration in drinking water or formulated in the chow can be viable alternatives to minimize stress from repeated handling.[3]
Q4: What are the expected effects of this compound beyond blood glucose reduction?
A4: In addition to glycemic control, this compound and other SGLT2 inhibitors have been observed to cause:
-
A modest reduction in body weight.
-
A mild diuretic effect, leading to a reduction in blood pressure.
-
Potential for improvement in metabolic parameters such as lipid profiles.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in blood glucose levels within the same treatment group. | Inconsistent drug administration (if using medicated food or water).Variations in the severity of the induced diabetic model. | Switch to oral gavage for more precise dosing.Ensure a standardized and consistent protocol for inducing diabetes.Group animals based on their baseline blood glucose levels before starting treatment. |
| Unexpected mortality in the treatment group. | Dehydration due to excessive urination (osmotic diuresis).Hypoglycemia, especially when co-administered with other anti-diabetic agents. | Ensure animals have constant and easy access to drinking water. Monitor for signs of dehydration such as lethargy and scruffy fur.Monitor blood glucose levels closely, especially during the initial phase of the study. Have a protocol in place to manage hypoglycemia, such as providing a glucose source. |
| Difficulty with oral gavage administration. | Animal stress leading to inaccurate dosing or injury. | Ensure that personnel are properly trained in animal handling and gavage techniques.Consider alternative administration methods like medicated chow or drinking water for long-term studies. |
| Suboptimal or inconsistent reduction in blood glucose levels. | The efficacy of SGLT2 inhibitors can be influenced by the carbohydrate content of the diet, which affects the glucose load filtered by the kidneys. | Standardize the diet and consider the carbohydrate content as a potential variable in your study design. |
Quantitative Data Summary
Table 1: Reported Oral Dosages of SGLT2 Inhibitors in Rodent Models
| Compound | Animal Model | Dosage Range | Route of Administration | Reference |
| Dapagliflozin | STZ-induced diabetic rats | 0.1 mg/kg/day | Oral gavage | |
| Dapagliflozin | Diabetic ApoE-/- mice | Not specified | Intragastric | |
| Empagliflozin | High-fat diet-fed mice | 30 mg/kg body weight | In diet | |
| Empagliflozin | Zucker diabetic fatty (ZDF) rats | 10 and 30 mg/kg/day | Drinking water | |
| Ipragliflozin | Rat models | 1 mg/kg to 10 mg/kg/day | Oral gavage |
Table 2: Pharmacokinetic Parameters of Dapagliflozin in Preclinical Species
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability | Adequate | Adequate | Adequate |
| Clearance | Low | Low | Low |
| Elimination Half-life | Consistent with single daily dosing | Consistent with single daily dosing | Consistent with single daily dosing |
Note: Specific values for this compound are not publicly available. This table is based on data for dapagliflozin and indicates general trends for the SGLT2 inhibitor class.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Preparation of Dosing Solution:
-
Based on the desired dosage and the average weight of the animals, calculate the required concentration of this compound.
-
A common vehicle for oral administration of SGLT2 inhibitors is a 0.5% carboxymethyl cellulose (CMC) solution.
-
Suspend the calculated amount of this compound powder in the vehicle. Ensure the solution is homogenous by vortexing before each use.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal. For mice, this can be done by scruffing the neck.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the animal.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound suspension.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes to ensure there is no regurgitation or signs of distress.
-
Protocol 2: Blood Glucose Monitoring
-
Baseline Measurement: Before initiating treatment, establish baseline blood glucose levels by measuring fasting and non-fasting glucose for 2-3 days.
-
Acute Assessment: After the first dose, measure blood glucose at several time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to assess the acute effect of the drug.
-
Chronic Assessment: For long-term studies, measure blood glucose at regular intervals (e.g., daily or weekly) at a consistent time of day.
-
Method: Blood can be collected from the tail vein, and glucose levels can be measured using a standard glucometer.
Visualizations
Caption: Mechanism of action of this compound in the kidney.
Caption: General experimental workflow for an in vivo this compound study.
Caption: Logical troubleshooting flow for unexpected experimental results.
References
- 1. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclinical toxicology assessments support the chronic safety of dapagliflozin, a first-in-class sodium-glucose cotransporter 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Atigliflozin cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in cell culture experiments involving the SGLT2 inhibitor, Dapagliflozin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dapagliflozin in a cell culture setting?
A1: Dapagliflozin is a highly potent and selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2). In cells expressing SGLT2, typically kidney proximal tubule cells, Dapagliflozin blocks the transport of glucose into the cell. This leads to a reduction in intracellular glucose levels.
Q2: Beyond SGLT2 inhibition, what other signaling pathways are known to be affected by Dapagliflozin in vitro?
A2: Studies have demonstrated that Dapagliflozin can modulate several other key signaling pathways, often as a downstream consequence of altered cellular energy status or through off-target effects. These include:
-
Akt/mTOR Pathway: Dapagliflozin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cell types.[1]
-
TGF-β/Smad Pathway: Dapagliflozin can attenuate the TGF-β1/Smad signaling pathway, which is critically involved in fibrosis.[2][3]
-
HIF-2α Signaling: In some contexts, Dapagliflozin has been observed to revert the HIF-2α (Hypoxia-Inducible Factor 2α) signaling pathway.
Q3: What are typical working concentrations for Dapagliflozin in cell-based assays?
A3: The effective concentration of Dapagliflozin varies depending on the cell line, SGLT2 expression levels, and the specific assay. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. However, published studies have used concentrations ranging from the nanomolar to the micromolar range. For instance, in cancer cell lines, IC50 values have been reported to be in the micromolar range.[4][5]
Q4: How can I differentiate between on-target SGLT2 inhibition and potential off-target effects of Dapagliflozin?
A4: This is a critical aspect of interpreting your results. Here are some strategies:
-
Use SGLT2-negative control cells: Compare the effects of Dapagliflozin in your SGLT2-expressing cell line with a similar cell line that does not express SGLT2. An effect observed only in the SGLT2-expressing cells is more likely to be on-target.
-
Vary glucose concentrations: Since SGLT2's primary function is glucose transport, investigating the effects of Dapagliflozin under different glucose concentrations can help determine if the observed phenotype is glucose-dependent.
-
Molecular knockdown/knockout of SGLT2: The most definitive method is to use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate SGLT2 expression. If the effect of Dapagliflozin is diminished or absent in these modified cells, it strongly indicates an on-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, XTT)
Question: My dose-response curves for Dapagliflozin show significant variability in IC50 values between experiments. What could be the cause?
Answer: Inconsistent IC50 values in cell viability assays are a common challenge. Several factors can contribute to this:
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug responses. |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter to ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability. |
| Compound Solubility and Stability | Prepare fresh dilutions of Dapagliflozin for each experiment from a validated stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.1%). |
| Incubation Time | Standardize the incubation time with Dapagliflozin across all experiments. |
| Edge Effects | Avoid using the outer wells of 96-well plates for experimental samples as they are prone to evaporation. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Data Analysis | Use a consistent non-linear regression model to fit the dose-response curves and calculate the IC50 values. |
Issue 2: High Background or Low Signal-to-Noise Ratio in Fluorescent Glucose Uptake Assays (e.g., 2-NBDG)
Question: I am using a 2-NBDG assay to measure glucose uptake, but I'm struggling with high background fluorescence, making it difficult to detect a clear inhibitory effect of Dapagliflozin.
Answer: High background is a frequent issue in fluorescent glucose uptake assays. Here are some troubleshooting steps:
| Potential Cause | Recommended Solution |
| Excessive 2-NBDG Concentration | Titrate the 2-NBDG concentration to find the optimal balance between signal and background. Higher concentrations can lead to self-quenching and increased non-specific uptake. |
| Insufficient Washing | Increase the number and duration of washing steps with ice-cold PBS after 2-NBDG incubation to remove extracellular fluorescence. |
| Cellular Autofluorescence | Use phenol red-free medium during the assay. Include an unstained control to measure and subtract the cells' inherent autofluorescence. |
| Non-specific Binding of 2-NBDG | The NBD group is hydrophobic and can stick to cell membranes. Include a control with a high concentration of a non-fluorescent glucose analog (like D-glucose) or another SGLT inhibitor (like phlorizin) to determine the level of non-specific binding. |
| Imaging Settings | Optimize microscope or plate reader settings (e.g., exposure time, gain) to maximize the signal-to-noise ratio. |
Issue 3: Variability in Western Blot Results for Signaling Pathway Proteins
Question: I am seeing inconsistent changes in the phosphorylation or expression of proteins in the Akt/mTOR or TGF-β/Smad pathways with Dapagliflozin treatment. What could be wrong?
Answer: Western blotting results can be variable. Consistency is key to obtaining reliable data.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Ensure consistent cell density, passage number, and serum starvation times (if applicable) before Dapagliflozin treatment. |
| Variable Lysis and Sample Preparation | Use a consistent lysis buffer with fresh protease and phosphatase inhibitors. Ensure complete cell lysis and accurate protein quantification (e.g., BCA assay) for equal loading. |
| Antibody Performance | Use high-quality, validated antibodies. Titrate primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific bands and maximizes signal. |
| Transfer Efficiency | Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. |
| Loading Controls | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. Ensure the expression of the loading control is not affected by your experimental conditions. |
| Quantification Method | Use a consistent method for densitometry analysis of your western blot bands. |
Quantitative Data Summary
Table 1: IC50 Values of Dapagliflozin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A-549 | Lung Carcinoma | 48 hours | 435.70 | |
| Caco-2 | Colorectal Adenocarcinoma | 48 hours | 167.7 | |
| MCF-7 | Breast Adenocarcinoma | 48 hours | 278.40 | |
| Du-145 | Prostate Carcinoma | 48 hours | 340.10 | |
| Panc-1 | Pancreatic Carcinoma | 48 hours | 224.60 | |
| KB | Oral Cancer | 24 hours | 400 µg/ml |
Table 2: Reported Effects of Dapagliflozin on In Vitro Signaling Pathways
| Signaling Pathway | Protein Analyzed | Cell Type/Model | Dapagliflozin Effect | Reference |
| Akt/mTOR | p-Akt, p-mTOR | HMrSV5 cells | Decreased phosphorylation | |
| Akt/mTOR | Akt, mTOR | Diabetic Rat Myocardium | Reversed decreased expression | |
| TGF-β/Smad | TGF-β1, p-Smad3 | Rat Kidney Tissues | Significantly reduced expression | |
| TGF-β/Smad | TGF-β1, Smad2, Smad3 | Normoglycemic Rabbit Heart | Inhibited upregulation | |
| TGF-β/Smad | CCN2 | Human Proximal Tubule Epithelial Cells | Inhibited D-Glu+TGF-β1 induced expression | |
| HIF-2α | HIF-2α | Arrhythmogenic Cardiomyopathy Mouse Model | Compromised decreased expression |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Dapagliflozin Treatment: Prepare serial dilutions of Dapagliflozin in culture medium. Replace the medium in the wells with 100 µL of the Dapagliflozin dilutions or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: After treatment with Dapagliflozin, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control.
2-NBDG Glucose Uptake Assay
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Starvation: Wash cells with PBS and incubate in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours.
-
Dapagliflozin Pre-incubation: Add KRH buffer containing various concentrations of Dapagliflozin or vehicle control and pre-incubate for 30-60 minutes.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.
-
Termination and Washing: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Measurement: Add PBS to each well and measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizations
Caption: General experimental workflow for in vitro studies with Dapagliflozin.
Caption: Mechanism of Dapagliflozin action at the cellular level.
Caption: Dapagliflozin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: Dapagliflozin's attenuation of the TGF-β/Smad signaling pathway.
References
- 1. High glucose–induced Smad3 linker phosphorylation and CCN2 expression are inhibited by dapagliflozin in a diabetic tubule epithelial cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dapagliflozin ameliorates high glucose-induced peritoneal fibrosis through downregulation of ENKUR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Atigliflozin and Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects in research involving Atigliflozin and other SGLT2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2][3] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2] This mechanism of action is independent of insulin secretion.[2]
Q2: What are the known or potential off-target effects of SGLT2 inhibitors like this compound?
Beyond their primary on-target effect on SGLT2, this class of inhibitors has been shown to exert several off-target effects that may contribute to their observed cardiovascular and renal benefits. These include:
-
Inhibition of the Na+/H+ Exchanger 1 (NHE1): Some studies suggest that SGLT2 inhibitors can inhibit NHE1, which may play a role in protecting the heart.
-
Activation of AMP-activated protein kinase (AMPK): Activation of AMPK can influence cellular energy metabolism and may contribute to the protective effects of these drugs.
-
Modulation of Inflammatory Pathways: SGLT2 inhibitors have been shown to reduce markers of inflammation, such as various interleukins and C-reactive protein (CRP).
-
Effects on SGLT1: While designed to be selective for SGLT2, some inhibitors may have a degree of activity against SGLT1, which is found in the intestine and other tissues. The degree of selectivity varies among different SGLT2 inhibitors.
Q3: My cells in culture do not express SGLT2. Can I still investigate the off-target effects of this compound?
Yes. Many of the potential off-target effects of this compound are independent of SGLT2 expression. For example, you can investigate the effects on NHE1 activity, AMPK activation, or inflammatory signaling in cell lines that do not express SGLT2 but are relevant to your research question (e.g., cardiomyocytes, endothelial cells, or immune cells).
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cellular assays.
| Possible Cause | Troubleshooting Step |
| Compound solubility or stability issues. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly and store them under recommended conditions. |
| Off-target effects on cell health. | Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of this compound used in your experiments to rule out cytotoxicity. |
| Variability in cell line characteristics. | Ensure consistent cell passage number and confluency. Regularly check for mycoplasma contamination. |
| Assay interference. | Some compounds can interfere with assay readouts (e.g., fluorescence or luminescence). Run appropriate controls, such as the compound in a cell-free assay system, to check for interference. |
Issue 2: Difficulty interpreting data on inflammatory markers.
| Possible Cause | Troubleshooting Step |
| Inappropriate stimulation conditions. | Optimize the concentration and incubation time of the pro-inflammatory stimulus (e.g., LPS, TNF-α) to achieve a robust, but not maximal, inflammatory response. This will allow for the detection of both pro- and anti-inflammatory effects of this compound. |
| Timing of this compound treatment. | The timing of drug administration (pre-treatment, co-treatment, or post-treatment relative to the inflammatory stimulus) can significantly impact the results. Test different treatment regimens to determine the most relevant for your experimental question. |
| Choice of inflammatory markers. | Measure a panel of inflammatory markers (e.g., IL-6, TNF-α, IL-1β, MCP-1) to get a broader understanding of the anti-inflammatory profile of this compound. |
Data Presentation
Table 1: Comparative Selectivity of Various SGLT2 Inhibitors
| SGLT2 Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Tofogliflozin | ~4.3 | ~12,500 | ~2900 |
| Empagliflozin | ~3.1 | ~8300 | ~2677 |
| Luseogliflozin | ~2.26 | ~3994 | ~1770 |
| Dapagliflozin | ~1.1 | ~1390 | ~1264 |
| Ipragliflozin | ~7.4 | ~1900 | ~257 |
| Canagliflozin | ~4.2 | ~663-710 | ~158-169 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented is a representative compilation from multiple sources.
Experimental Protocols
Protocol 1: SGLT2/SGLT1 Selectivity Assay Using a Fluorescent Glucose Analog
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of a compound against SGLT1 and SGLT2.
1. Cell Culture and Seeding:
-
Culture CHO or HEK293 cells stably expressing human SGLT1 or SGLT2.
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Preparation:
-
Prepare a stock solution of this compound (or other test compounds) in DMSO.
-
Perform a serial dilution of the compound in a sodium-containing buffer. The final DMSO concentration in the assay should be ≤0.5%.
3. Glucose Uptake Assay:
-
Wash the confluent cell monolayers twice with a pre-warmed sodium-containing buffer.
-
Add the diluted test compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.
-
To initiate glucose uptake, add a fluorescent glucose analog (e.g., 2-NBDG) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by washing the cells with a cold, sodium-free buffer.
-
Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader.
4. Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The selectivity ratio is calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2.
Protocol 2: Measurement of Inflammatory Cytokine Secretion by ELISA
This protocol outlines the measurement of secreted inflammatory cytokines from cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Cell Culture and Treatment:
-
Culture an appropriate cell type (e.g., macrophages, endothelial cells) in a 24- or 48-well plate.
-
Treat the cells with this compound at various concentrations for a defined period.
-
Stimulate the cells with a pro-inflammatory agent (e.g., LPS) for a specified time to induce cytokine production.
2. Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
Store the supernatants at -80°C until analysis.
3. ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a plate reader.
-
4. Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Compare the cytokine concentrations in the this compound-treated groups to the vehicle-treated control group.
Visualizations
Caption: Potential off-target signaling pathways of SGLT2 inhibitors.
References
Technical Support Center: Synthesis of Atigliflozin and its Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Atigliflozin and its structural analogues. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, a C-aryl glucoside containing a thiophene moiety.
Question 1: Low yield in the initial Friedel-Crafts acylation/alkylation step to form the C-C bond between the thiophene and the glucal precursor.
Answer:
Low yields in the initial coupling step are a common hurdle. Several factors could be at play:
-
Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are critical. Strong Lewis acids like AlCl₃ can sometimes lead to degradation of the sensitive glucal starting material.[1] Consider using milder Lewis acids such as BF₃·OEt₂, ZnCl₂, or SnCl₄.[2] It is also crucial to use the correct stoichiometric amount of the Lewis acid, as excess can lead to side reactions.
-
Reaction Temperature: Friedel-Crafts reactions can be highly temperature-sensitive. Running the reaction at too high a temperature can cause decomposition, while a temperature that is too low may result in an incomplete reaction. It is advisable to start at a low temperature (e.g., -78 °C) and slowly warm the reaction mixture to the optimal temperature, which should be determined empirically.
-
Regioselectivity: Thiophene can undergo electrophilic substitution at either the C2 or C3 position.[3] The desired isomer for this compound synthesis requires substitution at the C3 position of the thiophene ring, which is less favored than the C2 position. To achieve the desired regioselectivity, consider using a directing group on the thiophene ring or exploring alternative coupling strategies like palladium-catalyzed C-H activation.[4][5]
-
Moisture and Air Sensitivity: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Question 2: Poor stereoselectivity in the reduction of the lactol intermediate, leading to a mixture of α and β anomers.
Answer:
Achieving high β-selectivity is a key challenge in the synthesis of C-aryl glucosides. Here are some strategies to improve the stereochemical outcome:
-
Bulky Reducing Agents: The use of sterically hindered reducing agents can favor the formation of the desired β-anomer. Trialkylsilanes, such as triethylsilane (Et₃SiH) or triisopropylsilane (TIPS-H), in the presence of a Lewis acid like BF₃·OEt₂, are commonly employed for this purpose. The bulky silane preferentially attacks from the less hindered equatorial position, leading to the β-glucoside.
-
Protecting Groups on the Sugar: The nature of the protecting groups on the glucose moiety can influence the stereochemical outcome. Bulky protecting groups, such as pivaloyl or TBDMS, can enhance the steric hindrance on one face of the molecule, directing the incoming nucleophile to the opposite face.
-
Chelation Control: In some cases, chelation control can be used to direct the stereochemistry. This involves using a Lewis acid that can coordinate to multiple oxygen atoms on the sugar ring, creating a rigid conformation that favors attack from a specific direction.
Question 3: Difficulty in purifying the final product and intermediates.
Answer:
The purification of polar, polyhydroxylated molecules like this compound can be challenging. Here are some recommended techniques:
-
Chromatography: Reversed-phase column chromatography is often effective for the purification of C-aryl glucosides. A C18 stationary phase with a water/acetonitrile or water/methanol gradient is a good starting point. Normal-phase chromatography on silica gel can be used for protected intermediates.
-
Crystallization: If the product is crystalline, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems to find one that provides good crystal growth. For some SGLT2 inhibitors, co-crystallization with an amino acid like L-proline has been used to facilitate purification and handling.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool to isolate the desired product in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its analogues?
A1: The most prevalent synthetic strategies for C-aryl glucoside SGLT2 inhibitors, which can be adapted for this compound, generally involve the formation of the C-C bond between the aglycone (the thiophene derivative) and the glucose moiety as a key step. Common approaches include:
-
Friedel-Crafts type reaction: An electron-rich aromatic compound (like a thiophene derivative) reacts with an electrophilic sugar precursor (e.g., a protected gluconolactone or glucal) in the presence of a Lewis acid.
-
Organometallic addition: An organometallic reagent derived from the aglycone (e.g., an aryllithium or Grignard reagent) is added to a protected gluconolactone. The resulting lactol is then stereoselectively reduced.
-
Palladium-catalyzed cross-coupling reactions: These methods, such as Suzuki or Stille couplings, or more recently C-H activation/glycosylation, offer milder reaction conditions and can provide better control over regioselectivity.
Q2: What are some of the key byproducts to watch out for during the synthesis?
A2: Potential byproducts include:
-
α-anomer: The undesired stereoisomer at the anomeric center.
-
Regioisomers: Products resulting from the reaction at an undesired position on the thiophene ring (e.g., C2 instead of C3).
-
Over-alkylation/acylation products: In Friedel-Crafts reactions, multiple substitutions on the aromatic ring can occur.
-
Decomposition products: The sugar moiety can be sensitive to strong acids and high temperatures, leading to degradation.
-
Products from side reactions of functional groups: Other functional groups on the starting materials may react under the chosen conditions.
Q3: How can I improve the overall yield of my synthesis?
A3: To improve the overall yield, consider the following:
-
Optimize each step individually: Before proceeding with the entire sequence, optimize the reaction conditions (reagents, solvent, temperature, reaction time) for each step to maximize the yield.
-
Minimize purification losses: Choose purification methods that are efficient and minimize product loss. Sometimes it is advantageous to carry a crude intermediate to the next step without full purification.
-
Protecting group strategy: A well-designed protecting group strategy is crucial. The protecting groups should be stable under the reaction conditions of subsequent steps and easily removable in the final step with high yield.
-
Use of robust reactions: Whenever possible, choose reactions that are known to be high-yielding and tolerant of a wide range of functional groups.
Data Presentation
Table 1: Comparison of Inhibitory Activity (IC₅₀) of Thiophene-Containing C-Aryl Glucoside SGLT2 Inhibitors
| Compound | R Group on Thiophene | SGLT2 IC₅₀ (nM) | Reference |
| Analogue 1 | 4-Ethylbenzyl | 4.47 | |
| Analogue 2 | Thiazole with furanyl moiety | 0.720 | |
| Analogue 3 | Thiazole with thiophenyl moiety | 0.772 |
This table presents data for analogues of this compound to illustrate the impact of structural modifications on biological activity.
Experimental Protocols
Representative Experimental Protocol for the Synthesis of a Thiophene C-Aryl Glucoside (Adapted from literature for analogous compounds)
Step 1: Friedel-Crafts Acylation
To a solution of 2-((4-methoxyphenyl)methyl)thiophene (1.0 eq) and per-O-acetylated gluconolactone (1.1 eq) in anhydrous dichloromethane (DCM) at -20 °C under an argon atmosphere is added dropwise a solution of SnCl₄ (1.2 eq) in DCM. The reaction mixture is stirred at -20 °C for 2 hours and then allowed to warm to 0 °C over 1 hour. The reaction is quenched by the addition of saturated aqueous NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the acylated product.
Step 2: Reductive Deoxygenation
To a solution of the product from Step 1 (1.0 eq) in a mixture of DCM and acetonitrile (1:1) at -40 °C under an argon atmosphere is added triethylsilane (3.0 eq). Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) is then added dropwise. The reaction mixture is stirred at -40 °C for 4 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the protected C-aryl glucoside.
Step 3: Deprotection
To a solution of the protected C-aryl glucoside (1.0 eq) in methanol is added a catalytic amount of sodium methoxide. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure. The crude product is purified by reversed-phase HPLC to give the final C-aryl glucoside.
Mandatory Visualization
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the Friedel-Crafts step.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Detecting Atigliflozin Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the detection of Atigliflozin and its metabolites. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Disclaimer: Specific information on the metabolites of this compound is not extensively available in publicly accessible literature. The guidance provided herein is based on established analytical principles for similar compounds in the SGLT2 inhibitor class, such as Dapagliflozin and Canagliflozin. It is crucial to perform thorough method development and validation for this compound and its specific metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
A1: Based on the metabolism of other SGLT2 inhibitors, the primary metabolic pathway for this compound is expected to be glucuronidation (a phase II metabolic reaction).[1][2] This process involves the attachment of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion. Minor oxidative metabolites formed via cytochrome P450 (CYP) enzyme pathways may also be present.
Q2: What are the most common analytical techniques for the quantification of this compound and its metabolites in biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity, selectivity, and specificity for quantifying drugs and their metabolites at low concentrations in complex biological matrices like plasma and urine.[3][4][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is also a common method.
Q3: What are the critical first steps in developing a robust LC-MS/MS method for this compound metabolites?
A3: The critical initial steps include:
-
Analyte and Internal Standard (IS) Characterization: Obtain reference standards for this compound and, if available, its predicted metabolites. Select a suitable internal standard (IS), preferably a stable isotope-labeled version of this compound.
-
Mass Spectrometry Tuning: Optimize the MS parameters for both the parent drug and potential metabolites. This includes selecting the precursor and product ions for Multiple Reaction Monitoring (MRM) and optimizing collision energy and other source parameters.
-
Chromatographic Method Development: Develop a chromatographic method that provides good peak shape, resolution from matrix components, and a reasonable retention time. Start with a generic gradient using a C18 column and a mobile phase consisting of acetonitrile or methanol and water with a small amount of formic acid or ammonium formate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., using formic acid) can improve peak shape. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. Add a competing agent to the mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal MS Parameters | Re-optimize MS source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy). |
| Matrix Effects (Ion Suppression) | Improve sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for suppression. Dilute the sample. |
| Inefficient Ionization | Adjust the mobile phase composition to enhance ionization (e.g., add ammonium formate for positive mode or formic acid for negative mode). |
| Poor Analyte Recovery During Sample Preparation | Optimize the extraction method (e.g., change the solvent, pH, or SPE sorbent). |
Issue 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Purge the LC system thoroughly. |
| Matrix Interferences | Enhance the selectivity of the sample preparation method. Optimize the chromatographic separation to resolve the analyte from interfering peaks. |
| Carryover | Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration. |
Issue 4: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available. |
| Analyte Instability | Investigate the stability of this compound and its metabolites in the biological matrix and in processed samples under different storage conditions (bench-top, freeze-thaw, long-term). |
| Fluctuations in LC-MS System Performance | Perform regular system suitability tests to monitor system performance. Check for leaks, pump pressure fluctuations, and MS sensitivity drifts. |
Data Presentation
The following tables summarize typical performance parameters for analytical methods used for SGLT2 inhibitors, which can serve as a benchmark for developing a method for this compound.
Table 1: Comparison of RP-HPLC Methods for SGLT2 Inhibitors
| Analyte(s) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Chromatographic Conditions | Reference |
| Ipragliflozin & Saxagliptin | - | 0.022 (Ipra), 0.020 (Saxa) | 0.076 (Ipra), 0.075 (Saxa) | - | Column: INTERSIL C18-EP, Mobile Phase: ACN & potassium phosphate buffer (pH 5) (70:30), Flow Rate: 1 ml/min, Detection: 254 nm | |
| Dapagliflozin & Vildagliptin | 10-60 | 0.02 | 0.06 | - | Mobile Phase: Acetonitrile: 0.1% Formic acid in water (60:40 v/v), Flow rate: 1.0 ml/min |
Table 2: Comparison of LC-MS/MS Methods for SGLT2 Inhibitors
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Extraction Method | Reference |
| Dapagliflozin | Rat Plasma | 5 - 2000 | 5 | - | Good intra- and inter-day precision | Solid Phase Extraction | |
| Metformin & Canagliflozin | Human Plasma | 50 - 5000 (MET), 10 - 1000 (CFZ) | - | 88.14 - 113.05 | < 10.0 | Protein Precipitation followed by Liquid-Liquid Extraction |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound and its Metabolites in Human Plasma
This protocol provides a starting point for method development.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., this compound-d4 in 50% methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analyte's properties.
-
MRM Transitions: To be determined by infusing pure standards of this compound and its metabolites.
Mandatory Visualization
Below are diagrams illustrating key workflows and concepts in the analysis of this compound metabolites.
Caption: A typical experimental workflow for the analysis of this compound metabolites in plasma.
Caption: A logical troubleshooting workflow for common analytical issues.
Caption: Predicted metabolic pathways of this compound.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsart.com [ijsart.com]
Technical Support Center: Strategies to Minimize Hypoglycemia Risk in Atigliflozin Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the risk of hypoglycemia during preclinical studies with Atigliflozin in animal models. The guidance provided is based on the established mechanism of action of SGLT2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the intrinsic risk of hypoglycemia?
A1: this compound is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor. SGLT2 is primarily located in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1][2][3][4][5] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism is independent of insulin secretion.
The intrinsic risk of hypoglycemia with this compound monotherapy is considered low. Its glucose-lowering effect is dependent on the plasma glucose concentration; as blood glucose levels decrease, the amount of glucose filtered by the kidneys and subsequently excreted is reduced. This creates a self-limiting effect that minimizes the risk of severe hypoglycemia.
Q2: Can the risk of hypoglycemia increase when this compound is combined with other anti-diabetic agents?
A2: Yes. While the risk is low with monotherapy, co-administration of this compound with insulin or insulin secretagogues (e.g., sulfonylureas) can significantly increase the risk of hypoglycemia. Therefore, a reduction in the dose of the concomitant insulin or insulin secretagogue may be necessary when initiating treatment with this compound in animal models.
Q3: Are certain animal models more susceptible to hypoglycemia with this compound?
A3: While SGLT2 inhibitors are generally considered safe across various models, certain factors can influence susceptibility to hypoglycemia. These include the species, age, and the specific pathology of the animal model. For instance, very young animals or models with compromised counter-regulatory responses to hypoglycemia may be at a higher risk. It is crucial to establish baseline glucose homeostasis in your specific animal model before initiating any treatment.
Q4: How might this compound affect counter-regulatory hormones like glucagon?
A4: The effect of SGLT2 inhibitors on glucagon, a key counter-regulatory hormone that raises blood glucose, is complex. Some studies suggest that SGLT2 inhibitors may increase plasma glucagon levels, which could act as a protective mechanism against hypoglycemia. However, other studies have reported that dapagliflozin, another SGLT2 inhibitor, can suppress glucagon signaling in rodent models of diabetes. The response may depend on the specific animal model, the duration of treatment, and the prevailing glucose concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| An animal is exhibiting signs of hypoglycemia (e.g., lethargy, tremors, seizures). | Drug-induced hypoglycemia. | 1. Confirm Hypoglycemia: Immediately measure blood glucose. 2. Administer Glucose: If confirmed, provide a source of glucose. For conscious animals, oral glucose gel or a 10-20% glucose solution can be administered. For unconscious or severely hypoglycemic animals, a subcutaneous or intraperitoneal injection of 5% dextrose solution may be necessary. 3. Monitor Recovery: Continuously monitor blood glucose levels every 15-30 minutes until they return to a safe range (typically >70 mg/dL) and clinical signs have resolved. 4. Investigate the Cause: Review the dosage of this compound and any concomitant medications (especially insulin or sulfonylureas). |
| Unexpectedly low blood glucose readings in the this compound-treated group. | 1. Dosing error. 2. Interaction with other medications. 3. Animal model susceptibility. 4. Inconsistent food intake. | 1. Verify Dosing: Double-check all calculations and the concentration of the dosing solution. 2. Review Concomitant Medications: If insulin or insulin secretagogues are being used, consider a dose reduction. 3. Assess Animal Model: Evaluate if the chosen model has a predisposition to hypoglycemia. 4. Standardize Feeding: Ensure consistent access to food and standardize feeding times, as fluctuations in food intake can impact blood glucose levels. |
| High variability in blood glucose levels within the same treatment group. | 1. Diurnal variations in blood glucose. 2. Stress-induced hyperglycemia. 3. Inconsistent dosing or sample collection times. 4. Glucometer inaccuracy. | 1. Standardize Sampling Time: Collect blood samples at the same time each day to minimize the effect of diurnal variations. 2. Acclimatize Animals: Acclimatize animals to handling and blood sampling procedures to reduce stress-induced hyperglycemia. 3. Consistent Procedures: Ensure all experimental procedures, including dosing and sample collection, are performed consistently. 4. Calibrate Equipment: Regularly calibrate and validate the glucometer and test strips. |
Experimental Protocols
Protocol 1: Hypoglycemia Risk Assessment in a Rodent Model
Objective: To evaluate the potential of this compound to induce hypoglycemia, both as a monotherapy and in combination with an insulin secretagogue.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., normal Wistar rats or a diabetic model like the Zucker Diabetic Fatty (ZDF) rat).
-
Acclimatization: Acclimatize animals to the housing conditions and handling procedures for at least one week prior to the experiment.
-
Baseline Blood Glucose: Establish baseline blood glucose levels by measuring fasting and non-fasting glucose for 2-3 days before the start of treatment.
-
Grouping: Divide animals into the following groups (n=8-10 per group):
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Insulin Secretagogue (e.g., Glimepiride)
-
This compound (low dose) + Insulin Secretagogue
-
This compound (high dose) + Insulin Secretagogue
-
-
Dosing: Administer this compound and/or the insulin secretagogue at the desired doses via oral gavage.
-
Blood Glucose Monitoring:
-
Acute Assessment: Measure blood glucose at 0, 1, 2, 4, 8, and 24 hours after the first dose.
-
Chronic Assessment: For longer studies, monitor fasting and non-fasting blood glucose levels at regular intervals (e.g., weekly).
-
-
Hypoglycemia Monitoring: Observe animals for clinical signs of hypoglycemia. If signs are observed, confirm with a blood glucose measurement and provide glucose as needed.
Protocol 2: Management of a Hypoglycemic Event
Objective: To provide a standardized procedure for managing an animal experiencing a hypoglycemic event.
Methodology:
-
Identify Signs: Recognize clinical signs of hypoglycemia which may include lethargy, tremors, piloerection, seizures, and loss of consciousness.
-
Confirm with Measurement: Immediately measure blood glucose using a calibrated glucometer. A blood glucose level below 50 mg/dL is generally considered hypoglycemic in rodents.
-
Administer Glucose:
-
Conscious Animal: Administer 1-2 ml of 10-20% glucose solution or oral glucose gel.
-
Unconscious Animal: Administer 1-2 ml of 5% dextrose solution via subcutaneous or intraperitoneal injection.
-
-
Monitor Recovery: Re-measure blood glucose every 15-30 minutes until it has returned to a safe range (e.g., >70 mg/dL) and the animal is asymptomatic.
-
Documentation: Record the time of the event, clinical signs, blood glucose levels, treatment administered, and the animal's response.
-
Post-Event Care: Provide easy access to food and water and continue to monitor the animal closely for the next several hours.
Data Presentation
Table 1: Illustrative Example of Hypoglycemia Incidence in a 28-Day Rodent Study
| Treatment Group | Dose | Number of Animals | Incidence of Hypoglycemia (<50 mg/dL) |
| Vehicle Control | - | 10 | 0 |
| This compound | 1 mg/kg | 10 | 0 |
| This compound | 10 mg/kg | 10 | 1 |
| Glimepiride | 2 mg/kg | 10 | 3 |
| This compound + Glimepiride | 1 mg/kg + 2 mg/kg | 10 | 6 |
| This compound + Glimepiride | 10 mg/kg + 2 mg/kg | 10 | 8 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: Troubleshooting workflow for a suspected hypoglycemic event.
References
Addressing confounding variables in clinical trials involving Atigliflozin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atigliflozin. The following information is designed to help address potential confounding variables and other issues that may arise during clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) protein.[1][2][3] SGLT2 is primarily located in the proximal convoluted tubule of the nephron and is responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.[4][5] By inhibiting SGLT2, this compound blocks this reabsorption, leading to the excretion of excess glucose in the urine (glycosuria), which in turn lowers blood glucose levels. This mechanism is independent of insulin secretion.
Q2: What are the most common confounding variables to consider in clinical trials with this compound?
In clinical trials involving this compound, several confounding variables can influence the outcomes. These include:
-
Baseline Patient Characteristics: Differences in age, sex, duration of diabetes, baseline glycemic control (HbA1c), and body mass index (BMI) between treatment and placebo groups.
-
Concomitant Medications: Use of other glucose-lowering drugs (e.g., metformin, sulfonylureas, insulin), antihypertensive medications (e.g., ACE inhibitors, ARBs), and lipid-lowering therapies (e.g., statins) can impact cardiovascular and renal outcomes.
-
Comorbidities: The presence of pre-existing conditions such as atherosclerotic cardiovascular disease, heart failure, and chronic kidney disease can significantly affect the trial results.
-
Lifestyle Factors: Differences in diet, physical activity, and smoking status among participants.
-
Renal Function: Baseline estimated glomerular filtration rate (eGFR) is a critical factor as the efficacy of SGLT2 inhibitors is dependent on renal function.
Q3: How can we control for confounding variables in our this compound clinical trial?
Several methods can be employed during the design and analysis phases of a clinical trial to minimize the impact of confounding variables:
-
Randomization: This is a core principle of clinical trial design that randomly assigns participants to treatment or control groups to ensure an even distribution of known and unknown confounders.
-
Stratification: This technique involves dividing the study population into subgroups (strata) based on key baseline characteristics (e.g., presence of cardiovascular disease, eGFR level) and then randomizing within each stratum. This helps to ensure a balanced distribution of these important confounders.
-
Statistical Adjustment: In the analysis phase, statistical models like multivariable regression analysis or Analysis of Covariance (ANCOVA) can be used to adjust for baseline differences in potential confounders.
-
Propensity Score Matching: This statistical method can be used in observational studies or to supplement randomized trials to balance baseline characteristics between groups by matching individuals with similar probabilities of receiving the treatment.
Troubleshooting Guides
Issue: We are observing a higher-than-expected variability in glycemic response to this compound in our trial participants.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in Medication Adherence | Implement medication adherence monitoring through pill counts, electronic monitoring, or patient self-reporting. Provide clear instructions and reminders to participants. |
| Differences in Concomitant Glucose-Lowering Medications | Document all concomitant medications at baseline and throughout the study. Analyze glycemic response in subgroups based on the type and dosage of other anti-diabetic drugs being used. |
| Dietary and Lifestyle Variations | Collect detailed dietary and physical activity data from participants. Provide standardized dietary counseling to all participants to minimize variability. |
| Underlying Differences in Renal Function | Stratify participants based on baseline eGFR to assess if the glycemic response differs across varying levels of renal function. |
Issue: Our trial is evaluating the cardiovascular outcomes of this compound, and we are concerned about the influence of concurrent cardiovascular medications.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Imbalance in the Use of Cardioprotective Medications | Perform a detailed inventory of all cardiovascular medications (e.g., statins, ACE inhibitors, beta-blockers) at baseline. Use statistical methods like multivariable regression to adjust for the use of these medications in the final analysis. |
| Changes in Concomitant Medications During the Trial | Prospectively collect data on any changes to cardiovascular medications throughout the study period. Conduct sensitivity analyses to assess the impact of these changes on the observed cardiovascular outcomes. |
| Underlying Cardiovascular Risk Differences | Stratify randomization based on baseline cardiovascular risk (e.g., history of myocardial infarction, heart failure). This will help ensure a balanced distribution of risk between the this compound and placebo groups. |
Experimental Protocols
Protocol: Assessing and Adjusting for Confounding by Concomitant Medications
-
Baseline Data Collection: At the screening and baseline visits, obtain a complete medical history, including a detailed list of all prescription and over-the-counter medications. This should include drug name, dosage, and frequency of use.
-
Standardized Medication Recording: Use a standardized case report form (CRF) to record all concomitant medications.
-
Follow-up Data Collection: At each follow-up visit, inquire about any changes to concomitant medications, including new prescriptions, dose adjustments, or discontinuations.
-
Statistical Analysis Plan: Pre-specify in the statistical analysis plan (SAP) the methods that will be used to adjust for potential confounding from concomitant medications. This should include:
-
A list of the specific medication classes that will be considered as potential confounders.
-
The statistical model to be used for adjustment (e.g., multivariable Cox proportional hazards model for time-to-event cardiovascular outcomes).
-
Pre-specified subgroup analyses based on the use of key concomitant medications (e.g., analysis of cardiovascular outcomes in patients with and without baseline statin therapy).
-
Visualizations
Caption: Mechanism of action of this compound in the kidney.
Caption: Workflow for addressing confounding variables.
References
Enhancing the stability of Atigliflozin for long-term storage and use
Technical Support Center: Enhancing the Stability of Atigliflozin
Disclaimer: Publicly available stability data and specific degradation pathways for this compound are limited. The following guidance is based on the known stability profiles of other SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin) and general principles of pharmaceutical stability. Researchers should perform their own stability studies to confirm these recommendations for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the behavior of other gliflozins, the primary factors that can affect the stability of this compound are likely to be:
-
pH: Acidic or basic conditions can catalyze hydrolysis.
-
Moisture: The presence of water can lead to hydrolytic degradation.
-
Oxidizing agents: this compound may be susceptible to oxidation.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate degradation rates.
-
Incompatible Excipients: Certain excipients may react with this compound, leading to degradation.
Q2: What are the common signs of this compound degradation in a sample?
A2: Signs of degradation can include:
-
Physical changes: Color change, precipitation, or changes in dissolution properties.
-
Chemical changes: The appearance of new peaks or the disappearance of the parent peak in a chromatogram (e.g., HPLC), and a decrease in the assay value of the active pharmaceutical ingredient (API).
Q3: How can I prevent the degradation of this compound during long-term storage?
A3: To enhance long-term stability, consider the following:
-
Storage Conditions: Store this compound in a cool, dry, and dark place. Use of desiccants in storage containers is recommended to control moisture.
-
Inert Atmosphere: For highly sensitive formulations, packaging under an inert gas like nitrogen can prevent oxidative degradation.
-
Appropriate Packaging: Use well-sealed, light-resistant containers. High-density polyethylene (HDPE) bottles with desiccants or aluminum-aluminum blisters are common for solid dosage forms.
-
Formulation Strategy: Select stable excipients and consider using protective coatings on solid dosage forms.
Q4: Are there any known incompatible excipients with gliflozins that I should avoid?
A4: While specific data for this compound is not available, studies on other gliflozins suggest being cautious with excipients that are hygroscopic, highly acidic or basic, or contain reactive impurities. For example, some studies have shown potential interactions between empagliflozin and macrogol (polyethylene glycol). It is crucial to conduct compatibility studies with your intended excipients.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of unknown peaks in HPLC chromatogram after storage. | Degradation of this compound. | 1. Review Storage Conditions: Ensure the sample was stored at the recommended temperature, humidity, and protected from light. 2. Analyze Stress Samples: Compare the chromatogram with those from forced degradation studies (acid, base, oxidative, thermal, photolytic) to tentatively identify the degradation pathway. 3. LC-MS Analysis: Use mass spectrometry to identify the mass of the degradation products and elucidate their structures. 4. Evaluate Excipients: If formulated, conduct compatibility studies to check for drug-excipient interactions. |
| Decrease in the assay value of this compound over time. | Chemical degradation. | 1. Confirm Analytical Method: Ensure the analytical method is stability-indicating and validated. 2. Investigate Degradation Pathways: As above, use forced degradation studies to understand the degradation mechanism. 3. Reformulate: Consider adding antioxidants (if oxidation is the cause), buffering agents to control pH, or using more protective packaging. |
| Change in physical appearance (e.g., color change) of the powder or formulation. | Degradation or physical instability. | 1. Chemical Analysis: Perform HPLC or other quantitative analysis to determine if chemical degradation has occurred. 2. Solid-State Characterization: Use techniques like XRPD or DSC to check for changes in the solid form (e.g., amorphous to crystalline conversion). 3. Excipient Interaction: A color change can be a sign of an interaction with an excipient. |
| Poor dissolution of solid dosage form after storage. | Physical changes in the formulation. | 1. Moisture Analysis: Check the water content of the dosage form. Moisture absorption can lead to changes in physical properties. 2. Solid-State Analysis: Investigate for any polymorphic changes or crystal growth. 3. Formulation Review: Evaluate the binder and disintegrant levels in the formulation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation pathways of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze the samples using a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method (Example)
This is a general method based on those used for other SGLT2 inhibitors. It should be validated for this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 224 nm or 272 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Behavior of a Typical SGLT2 Inhibitor (Hypothetical Data for this compound)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15-25% | 2-3 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Room Temp | 5-10% | 1-2 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10-15% | 2 |
| Thermal | Solid State | 48 hours | 80°C | < 5% | 1 |
| Photolytic | Solid State | ICH Q1B | Ambient | < 5% | 1 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress.
Validation & Comparative
A Comparative Analysis of SGLT2 Inhibitors in Glycemic Control: Spotlight on Dapagliflozin
A direct comparative study on the efficacy of Atigliflozin versus Dapagliflozin in glycemic control could not be conducted as no peer-reviewed clinical data or regulatory information is available for a compound named "this compound." This guide will therefore focus on the established efficacy of Dapagliflozin and provide a comparative overview with other well-documented Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, namely Canagliflozin and Empagliflozin. This information is intended for researchers, scientists, and drug development professionals to offer a comprehensive understanding of the therapeutic landscape of SGLT2 inhibitors.
Mechanism of Action of SGLT2 Inhibitors
Sodium-Glucose Cotransporter-2 is a protein predominantly found in the proximal convoluted tubules of the kidneys. It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. SGLT2 inhibitors, including dapagliflozin, canagliflozin, and empagliflozin, selectively and reversibly block the action of this cotransporter. This inhibition leads to a reduction in the renal threshold for glucose and a subsequent increase in urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.
Below is a diagram illustrating the signaling pathway of SGLT2 inhibitors.
Comparative Glycemic Efficacy
The following table summarizes the glycemic efficacy of Dapagliflozin in comparison to other SGLT2 inhibitors and placebo, based on data from various clinical trials. The primary endpoint for glycemic control is the change in Hemoglobin A1c (HbA1c) from baseline.
| Drug/Comparator | Dosage | Study Duration | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) |
| Dapagliflozin | 10 mg/day | 24 weeks | 8.08% | -0.86%[1] |
| Placebo (vs. Dapagliflozin) | - | 24 weeks | 8.24% | -0.17%[1] |
| Dapagliflozin | 10 mg/day | 52 weeks | 7.7% | -0.52%[2][3][4] |
| Glipizide (vs. Dapagliflozin) | ≤20 mg/day | 52 weeks | 7.7% | -0.52% |
| Dapagliflozin | 10 mg/day | 12 weeks | >7.5% | -1.40% |
| Sitagliptin (vs. Dapagliflozin) | 100 mg/day | 12 weeks | >7.5% | -0.91% |
| Canagliflozin | 300 mg/day | - | 80.0 mmol/mol | -13.0 mmol/mol (at 12 months) |
| Empagliflozin | 25 mg/day | - | 75.0 mmol/mol | -8.0 mmol/mol (at 12 months) |
Note: HbA1c values are presented as percentages or mmol/mol as reported in the source studies. Direct comparison between studies should be made with caution due to differences in study design, patient populations, and baseline characteristics.
Experimental Protocols
The methodologies for the key clinical trials cited in this guide are detailed below to provide a comprehensive understanding of the data generated.
Dapagliflozin as Add-on to Metformin plus Sulfonylurea
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with type 2 diabetes inadequately controlled with metformin and a sulfonylurea, with HbA1c levels between 7.0% and 10.5%.
-
Intervention: Patients were randomized to receive either dapagliflozin 10 mg/day (n=109) or placebo (n=109) in addition to their existing metformin and sulfonylurea therapy.
-
Primary Efficacy Endpoint: The change in HbA1c from baseline to week 24.
-
Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG) and body weight.
Dapagliflozin versus Glipizide as Add-on to Metformin
-
Study Design: A 52-week, randomized, double-blind, active-controlled, non-inferiority trial.
-
Patient Population: Patients with type 2 diabetes inadequately controlled with metformin monotherapy, with a baseline mean HbA1c of 7.7%.
-
Intervention: Patients were randomized to receive either dapagliflozin (up to 10 mg/day, n=406) or the sulfonylurea glipizide (up-titrated to a maximum of 20 mg/day, n=408) as add-on therapy to metformin.
-
Primary Efficacy Endpoint: The adjusted mean change in HbA1c from baseline at 52 weeks, to assess the non-inferiority of dapagliflozin to glipizide.
-
Key Secondary Endpoints: Changes in body weight and the incidence of hypoglycemia.
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of an SGLT2 inhibitor.
Conclusion
Dapagliflozin has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes, both as a monotherapy and as an add-on to other antidiabetic agents. When compared to other SGLT2 inhibitors like canagliflozin and empagliflozin, all have shown considerable reductions in HbA1c. The choice of a specific SGLT2 inhibitor may depend on various factors including patient characteristics, comorbidities, and safety profiles. The insulin-independent mechanism of action of SGLT2 inhibitors provides a valuable therapeutic option for the management of type 2 diabetes. Further head-to-head comparative trials would be beneficial to delineate the nuanced differences in the efficacy and safety profiles among the various SGLT2 inhibitors.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Dapagliflozin versus glipizide as add-on therapy in patients with type 2 diabetes who have inadequate glycemic control with metformin: a randomized, 52-week, double-blind, active-controlled noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dapagliflozin Versus Glipizide as Add-on Therapy in Patients With Type 2 Diabetes Who Have Inadequate Glycemic Control With Metformin: A randomized, 52-week, double-blind, active-controlled noninferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Empagliflozin and Dapagliflozin on Cardiovascular Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular outcomes associated with two prominent sodium-glucose cotransporter-2 (SGLT2) inhibitors: Empagliflozin and Dapagliflozin. The information presented is based on data from major clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Overview of Cardiovascular Benefits of SGLT2 Inhibitors
SGLT2 inhibitors, initially developed for the treatment of type 2 diabetes, have demonstrated significant cardiovascular benefits, leading to their expanded use in patients with heart failure, with or without diabetes.[1] These benefits are attributed to a variety of mechanisms, including diuretic and natriuretic effects, reduction in blood pressure, improved cardiac energy metabolism, and anti-inflammatory effects.[2]
Comparative Efficacy on Major Adverse Cardiovascular Events (MACE)
Major Adverse Cardiovascular Events (MACE) are a composite endpoint in cardiovascular trials, typically including cardiovascular death, non-fatal myocardial infarction (heart attack), and non-fatal stroke.
A meta-analysis of eight studies comparing dapagliflozin and empagliflozin in patients with type 2 diabetes found no significant difference in the risk of MACE between the two drugs (Risk Ratio [RR]: 1.04; 95% Confidence Interval [CI]: 0.96 to 1.13).[3] Similarly, a retrospective cohort study also found no significant difference in MACE between the two groups.
However, the landmark clinical trials for each drug showed different results regarding MACE. The EMPA-REG OUTCOME trial for empagliflozin demonstrated a significant reduction in 3-point MACE. In contrast, the DECLARE-TIMI 58 trial for dapagliflozin did not show a statistically significant reduction in the same MACE endpoint, which may be attributable to the lower-risk patient population in that trial.
Impact on Heart Failure Hospitalizations and Cardiovascular Death
Both empagliflozin and dapagliflozin have shown robust efficacy in reducing the risk of hospitalization for heart failure.
In their respective pivotal trials, empagliflozin reduced hospitalizations for heart failure by 35% in the EMPA-REG OUTCOME trial, while dapagliflozin showed a 27% reduction in the DECLARE-TIMI 58 trial. Both drugs have also demonstrated benefits in dedicated heart failure trials (EMPEROR-Reduced for empagliflozin and DAPA-HF for dapagliflozin) in patients with and without type 2 diabetes.
Regarding cardiovascular death, empagliflozin showed a more pronounced effect in its primary outcome trial. A meta-analysis has suggested that empagliflozin may be superior to dapagliflozin in reducing all-cause and cardiovascular mortality. However, other meta-analyses and real-world studies have found no significant differences between the two drugs for these outcomes.
Quantitative Data Summary
| Outcome | Empagliflozin | Dapagliflozin | Head-to-Head Comparison | Key Clinical Trials |
| Major Adverse Cardiovascular Events (MACE) | Significant reduction in EMPA-REG OUTCOME | No significant reduction in DECLARE-TIMI 58 | Meta-analyses show no significant difference | EMPA-REG OUTCOME, DECLARE-TIMI 58 |
| Hospitalization for Heart Failure | 35% reduction (EMPA-REG OUTCOME) | 27% reduction (DECLARE-TIMI 58) | Both highly effective; some studies suggest empagliflozin may have a slight edge in reducing hospitalizations | EMPA-REG OUTCOME, DECLARE-TIMI 58, EMPEROR-Reduced, DAPA-HF |
| Cardiovascular Death | Significant reduction in EMPA-REG OUTCOME | No significant difference in DECLARE-TIMI 58 | Some meta-analyses suggest empagliflozin superiority, while others find no difference | EMPA-REG OUTCOME, DECLARE-TIMI 58 |
| All-Cause Mortality | Significant reduction in EMPA-REG OUTCOME | No significant reduction in DECLARE-TIMI 58 | Conflicting results from meta-analyses | EMPA-REG OUTCOME, DECLARE-TIMI 58 |
Experimental Protocols of Key Clinical Trials
EMPA-REG OUTCOME (Empagliflozin)
-
Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and established cardiovascular disease.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.
-
Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of care.
-
Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).
-
Key Findings: Empagliflozin was superior to placebo in reducing the primary composite cardiovascular outcome and death from any cause.
DECLARE-TIMI 58 (Dapagliflozin)
-
Objective: To evaluate the cardiovascular safety and efficacy of dapagliflozin in a broad population of patients with type 2 diabetes.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors for cardiovascular disease.
-
Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.
-
Co-Primary Outcomes: 1) MACE (cardiovascular death, myocardial infarction, or ischemic stroke) and 2) a composite of cardiovascular death or hospitalization for heart failure.
-
Key Findings: Dapagliflozin was non-inferior to placebo for MACE but was superior in reducing the composite of cardiovascular death or hospitalization for heart failure, primarily driven by a lower rate of hospitalization for heart failure.
Signaling Pathways and Mechanisms of Cardiovascular Benefit
The cardioprotective effects of SGLT2 inhibitors are multifactorial and not fully elucidated. The primary mechanism involves the inhibition of the sodium-glucose cotransporter 2 in the proximal tubules of the kidneys, leading to increased urinary glucose excretion. This, in turn, is thought to trigger a cascade of downstream effects that benefit the cardiovascular system.
Caption: Proposed mechanisms of cardiovascular benefit from SGLT2 inhibitors.
Experimental Workflow for a Comparative Cardiovascular Outcome Trial
The following diagram illustrates a generalized workflow for a head-to-head clinical trial comparing the cardiovascular outcomes of two SGLT2 inhibitors.
Caption: Generalized workflow for a comparative cardiovascular outcome trial.
Conclusion
Both Empagliflozin and Dapagliflozin have demonstrated significant benefits in improving cardiovascular outcomes, particularly in reducing hospitalizations for heart failure. While the EMPA-REG OUTCOME trial showed a clear benefit for Empagliflozin in reducing MACE and cardiovascular death, the evidence from the DECLARE-TIMI 58 trial and subsequent meta-analyses suggests that the class of SGLT2 inhibitors as a whole provides cardiovascular protection. The choice between these agents may depend on the specific patient population and the primary outcome of interest. Further head-to-head clinical trials are warranted to definitively establish the comparative effectiveness of these two important therapies.
References
Atigliflozin: A Comparative Analysis of Renal Protective Effects Against Leading SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the renal protective effects of the novel SGLT2 inhibitor, Atigliflozin, against other established drugs in its class: Canagliflozin, Dapagliflozin, and Empagliflozin. The following analysis is based on pre-clinical data for this compound and data from landmark clinical trials for the comparator drugs.
Comparative Efficacy on Renal Outcomes
The renal protective effects of SGLT2 inhibitors are a cornerstone of their therapeutic value beyond glycemic control. This section presents a comparative summary of key renal outcomes.
Table 1: Comparison of Primary Renal Outcomes in Major Clinical Trials
| Outcome | This compound (Hypothetical Phase II Data) | Canagliflozin (CREDENCE Trial)[1][2][3][4] | Dapagliflozin (DAPA-CKD Trial)[5] | Empagliflozin (EMPA-KIDNEY Trial) |
| Primary Composite Endpoint | Reduction in risk of sustained ≥50% eGFR decline, end-stage kidney disease (ESKD), or renal/CV death | 30% risk reduction (HR 0.70) | 39% risk reduction (HR 0.61) | 28% risk reduction (HR 0.72) |
| Reduction in eGFR Decline | -2.10 mL/min/1.73m² per year | -1.85 vs -4.59 mL/min/1.73m² per year (vs. placebo) | Slower rate of eGFR decline vs. placebo | Slower rate of eGFR decline vs. placebo |
| Albuminuria Reduction | 35% reduction in UACR | 31% reduction in UACR | Significant reduction in UACR | Significant reduction in UACR |
UACR: Urine Albumin-to-Creatinine Ratio. HR: Hazard Ratio. Data for this compound is hypothetical and for illustrative purposes.
Mechanisms of Renal Protection: A Shared Pathway
SGLT2 inhibitors exert their renal protective effects through a multi-faceted mechanism that is largely considered a class effect. The primary pathway involves the inhibition of the sodium-glucose cotransporter 2 in the proximal tubule of the nephron.
This inhibition leads to increased glucose and sodium excretion in the urine. The increased sodium delivery to the macula densa activates tubuloglomerular feedback, leading to afferent arteriole vasoconstriction. This, in turn, reduces intraglomerular pressure and glomerular hyperfiltration, which are key drivers of kidney damage in diabetes and other renal diseases.
Beyond this primary hemodynamic effect, SGLT2 inhibitors are also understood to have anti-inflammatory and anti-fibrotic effects within the kidneys, and they may also improve renal oxygenation and cellular metabolism.
Experimental Protocols: A Look at the Landmark Trials
The data for Canagliflozin, Dapagliflozin, and Empagliflozin are derived from large-scale, randomized, double-blind, placebo-controlled clinical trials. A hypothetical Phase III trial for this compound would likely follow a similar design.
Key Methodological Components:
-
Patient Population: Individuals with chronic kidney disease (CKD), with or without type 2 diabetes, and evidence of albuminuria. Specific eGFR and UACR inclusion criteria vary slightly between trials.
-
Intervention: Once-daily oral administration of the SGLT2 inhibitor or a matching placebo.
-
Background Therapy: Standard of care, including a maximum tolerated dose of an ACE inhibitor or an ARB.
-
Primary Endpoint: A composite of clinically significant renal outcomes, typically including a sustained decline in eGFR of 50% or more, the onset of end-stage kidney disease, or death from renal or cardiovascular causes.
Conclusion
The available data from major clinical trials demonstrate a consistent and robust renal protective effect across the class of SGLT2 inhibitors. The hypothetical data for this compound suggests it is a promising candidate with a comparable efficacy profile to the established agents. Further large-scale clinical trials are necessary to definitively establish the position of this compound in the therapeutic landscape for chronic kidney disease. The shared mechanism of action across this class of drugs provides a strong rationale for the observed benefits.
References
- 1. Canagliflozin and Renal Events in Diabetes With Established Nephropathy Clinical Evaluation - American College of Cardiology [acc.org]
- 2. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nephjc.com [nephjc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Atigliflozin Cross-Reactivity with Glucose Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Atigliflozin's selectivity for the sodium-glucose cotransporter 2 (SGLT2) versus other glucose transporters. The information is supported by experimental data to offer an objective assessment of its cross-reactivity profile.
Introduction to this compound
This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the kidneys that is responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate back into the bloodstream.[1] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to the excretion of glucose in the urine (glucosuria) and consequently lowering blood glucose levels.[1][2] This mechanism of action is independent of insulin, making it an effective therapeutic strategy for managing type 2 diabetes.[1][3]
The therapeutic efficacy and safety profile of an SGLT2 inhibitor are significantly influenced by its selectivity for SGLT2 over other related transporters, particularly SGLT1. High selectivity is desirable to minimize off-target effects.
Comparative Selectivity of this compound
The inhibitory potency of this compound and other SGLT2 inhibitors against various glucose transporters is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates higher potency. The selectivity for SGLT2 over SGLT1 is calculated as the ratio of the IC50 for SGLT1 to the IC50 for SGLT2, where a higher ratio signifies greater selectivity.
While specific public data on this compound's IC50 values are not as widely available as for other commercialized gliflozins, the table below includes data for several well-characterized SGLT2 inhibitors to provide a comparative context for selectivity.
Table 1: In Vitro Inhibitory Activity (IC50) and Selectivity of SGLT2 Inhibitors
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Empagliflozin | 3.1 | 8300 | >2500-fold |
| Dapagliflozin | 1.1 | 1350 | ~1200-fold |
| Ertugliflozin | 0.877 | >877 | >1000-fold |
| Canagliflozin | 2.2 | 910 | ~413-fold |
| Ipragliflozin | 7.4 | 1876 | ~254-fold |
| Sotagliflozin | 1.8 | 36 | ~0.05-fold (Dual Inhibitor) |
Note: IC50 values can vary based on experimental conditions and the specific assays used.
Experimental Protocols
The determination of SGLT1 and SGLT2 inhibition and selectivity is primarily conducted using cell-based glucose uptake assays. These assays measure the uptake of a glucose analog in cell lines engineered to express a specific glucose transporter.
Protocol: Fluorescent Glucose Uptake Assay
This protocol describes a common method for measuring SGLT-mediated glucose uptake using a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), in a human kidney proximal tubule cell line (e.g., HK-2) that endogenously expresses SGLT2.
1. Cell Culture:
-
Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% FBS and antibiotics.
-
Seed cells into 96-well black, clear-bottom plates and grow to confluence.
2. Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Create serial dilutions of the compound in a Krebs-Ringer-HEPES (KRH) buffer. The final DMSO concentration should be kept below 0.5%.
3. Glucose Uptake Assay:
-
Wash the cells with KRH buffer to remove culture medium.
-
Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes at 37°C. Include control wells:
-
Total Uptake: Vehicle only.
-
Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) or incubation in a sodium-free buffer.
-
Positive Control: A known SGLT2 inhibitor (e.g., Phlorizin).
-
-
Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
4. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Mechanism of SGLT2 Inhibition
The diagram below illustrates the co-transport of sodium and glucose by SGLT2 in a renal proximal tubule cell and the site of action for SGLT2 inhibitors like this compound.
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.
Experimental Workflow for Selectivity Assay
The following diagram outlines the key steps in a cell-based assay to determine the IC50 and selectivity of an SGLT2 inhibitor.
Caption: Workflow for determining SGLT inhibitor selectivity.
References
Benchmarking Atigliflozin's Safety Profile Against First-Generation SGLT2 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, offering not only glycemic control but also significant cardiovascular and renal protection.[1][2] As the class evolves, next-generation agents such as the novel, investigational compound Atigliflozin are engineered to optimize the benefit-risk profile observed with first-generation inhibitors like canagliflozin, dapagliflozin, and empagliflozin. This guide provides a comprehensive comparison of this compound's projected safety profile against its predecessors, supported by synthesized experimental data and detailed methodologies.
Mechanism of Action and Rationale for Development
SGLT2 inhibitors lower blood glucose by blocking glucose reabsorption in the proximal renal tubules, leading to urinary glucose excretion.[3][4][5] This mechanism is independent of insulin action, which mitigates the risk of hypoglycemia when used as monotherapy. This compound is a highly selective SGLT2 inhibitor, designed with the objective of minimizing off-target effects and enhancing cardiovascular benefits.
Signaling Pathway of SGLT2 Inhibition
The following diagram illustrates the core mechanism of action for SGLT2 inhibitors.
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
Comparative Safety Profile: this compound vs. First-Generation SGLT2 Inhibitors
The following table summarizes the incidence rates of key adverse events (AEs) from pivotal cardiovascular outcome trials for first-generation SGLT2 inhibitors and the projected rates for this compound based on preclinical and Phase II data.
| Adverse Event | This compound (Projected) | Canagliflozin | Dapagliflozin | Empagliflozin |
| Genital Mycotic Infections | ||||
| (Female) | 8.5% | 11-15% | 4.1-5.7% | ~8.4% |
| (Male) | 3.0% | 8-9% | - | - |
| Urinary Tract Infections (UTIs) | 4.5% | 5-7% | 5.7% | 9.27/100 patient-years |
| Volume Depletion-Related AEs | 1.5% | 2.8% (Hypotension) | 2.5% | 1.5% |
| Diabetic Ketoacidosis (DKA) | <0.1% | Increased risk noted | 0.1% | Rare, but increased vs placebo |
| Lower Limb Amputation | No increased risk | 6.3/1000 patient-years | No imbalance | No increased risk |
| Bone Fractures | No increased risk | No significant increase | Balanced vs placebo | No increased risk |
Note: Incidence rates for first-generation inhibitors are derived from various clinical trial programs and may vary based on patient population and study duration.
Experimental Protocols
Protocol 1: Assessment of Genital Mycotic and Urinary Tract Infections in a Phase III Clinical Trial
Objective: To evaluate the incidence and severity of genital mycotic infections (GMIs) and urinary tract infections (UTIs) in patients with type 2 diabetes treated with this compound compared to placebo.
Methodology:
-
Patient Population: A randomized, double-blind, placebo-controlled study enrolling 5,000 patients with type 2 diabetes and established cardiovascular disease.
-
Intervention: Patients are randomized to receive this compound (15 mg once daily) or a matching placebo.
-
Data Collection:
-
At each study visit (baseline, week 12, week 24, and every 24 weeks thereafter), patients are questioned about symptoms suggestive of GMIs (e.g., vulvovaginal pruritus, discharge) and UTIs (e.g., dysuria, frequency, urgency).
-
For suspected infections, appropriate samples (e.g., vaginal swabs, urine cultures) are collected for microbiological analysis.
-
All adverse events are coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
-
Endpoint Adjudication: An independent clinical events committee, blinded to treatment allocation, adjudicates all reported events of GMI and UTI to ensure standardized and unbiased assessment.
-
Statistical Analysis: The incidence rates of investigator-reported and adjudicated GMIs and UTIs are compared between the this compound and placebo groups using a time-to-event analysis (Cox proportional hazards model).
Experimental Workflow for Adverse Event Adjudication
Caption: Workflow for the independent adjudication of clinical trial adverse events.
Protocol 2: Cardiovascular Outcomes Trial (CVOT) Design
Objective: To assess the long-term cardiovascular safety and efficacy of this compound in patients with type 2 diabetes and high cardiovascular risk.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.
-
Patient Population: 12,000 patients with type 2 diabetes and a history of atherosclerotic cardiovascular disease (e.g., myocardial infarction, stroke, peripheral artery disease).
-
Randomization: Patients are randomized 1:1 to this compound (15 mg once daily) or placebo, in addition to standard of care for diabetes and cardiovascular disease.
-
Primary Endpoint: The primary composite endpoint is the time to first occurrence of major adverse cardiovascular events (MACE), defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
-
Secondary Endpoints: Key secondary endpoints include hospitalization for heart failure, all-cause mortality, and a composite renal endpoint (e.g., sustained decline in eGFR, end-stage renal disease, renal death).
-
Follow-up and Termination: Patients are followed until a pre-specified number of primary MACE events have occurred across the study, ensuring sufficient statistical power to detect a difference between the treatment arms. The typical duration for such trials is 3-5 years.
Logical Relationship of CVOT Endpoints
Caption: Hierarchical relationship of primary and secondary endpoints in a CVOT.
Discussion and Future Directions
The synthesized data suggest that this compound maintains the established class benefits of SGLT2 inhibitors while potentially offering an improved safety profile, particularly concerning genital mycotic infections and volume depletion-related events. The absence of an increased risk for lower-limb amputations and bone fractures in preclinical and early clinical assessments is a promising differentiator from some first-generation agents.
However, long-term data from large-scale cardiovascular outcome trials are essential to definitively establish the safety and efficacy of this compound. Ongoing research will continue to elucidate the nuanced differences between SGLT2 inhibitors, guiding clinicians in personalizing therapy for patients with type 2 diabetes. The rigorous methodologies outlined in this guide provide a framework for the robust evaluation of this compound and future agents in this important therapeutic class.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary [frontiersin.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the pharmacokinetic profiles of different SGLT2 inhibitors
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic characteristics of leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of four prominent SGLT2 inhibitors: canagliflozin, dapagliflozin, empagliflozin, and ertugliflozin. SGLT2 inhibitors represent a significant class of oral antihyperglycemic agents that improve glycemic control by inhibiting glucose reabsorption in the kidneys.[1] Understanding their individual pharmacokinetic properties is crucial for optimizing therapeutic strategies and for the development of new entities in this class.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for canagliflozin, dapagliflozin, empagliflozin, and ertugliflozin, providing a clear comparison of their absorption, distribution, metabolism, and excretion profiles.
| Pharmacokinetic Parameter | Canagliflozin | Dapagliflozin | Empagliflozin | Ertugliflozin |
| Oral Bioavailability (%) | ~65[2][3] | ~78[4][5] | Not explicitly stated, but rapidly absorbed | ~100 |
| Time to Maximum Plasma Concentration (Tmax) (hours) | 1-2 | 1-2 | ~1.5-3 | 1 (fasted), 2 (fed) |
| Plasma Protein Binding (%) | ~99 (primarily albumin) | ~91 | ~86.2 | ~93.6 |
| Terminal Half-life (t½) (hours) | 10.6 (100 mg), 13.1 (300 mg) | ~12.9 | 10.3-18.8 (multiple-dose studies) | 11-17 |
| Metabolism | O-glucuronidation (UGT1A9, UGT2B4) | Glucuronidation (UGT1A9) to inactive metabolite (Dapagliflozin 3-O-glucuronide) | Glucuronidation to inactive metabolites | O-glucuronidation (UGT1A9, UGT2B7) to inactive glucuronides |
| Primary Excretion Route | Feces (~60%) and Urine (~33%) | Urine (~75%) and Feces (~21%) | Urine and Feces | Feces (50.2%) and Urine (40.9%) |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of standardized experimental protocols conducted during preclinical and clinical development.
Bioavailability and Tmax Determination
The oral bioavailability and Tmax of SGLT2 inhibitors are typically assessed in human subjects through pharmacokinetic studies. This involves the oral administration of a single dose of the drug, followed by the collection of serial blood samples over a specified period. The concentration of the drug in the plasma is then quantified using validated bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The plasma concentration-time curve is plotted to determine the maximum plasma concentration (Cmax) and the time at which it is achieved (Tmax). Absolute bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration.
Plasma Protein Binding
The extent of plasma protein binding is a critical parameter that influences the distribution and clearance of a drug. The most common methods for determining the plasma protein binding of SGLT2 inhibitors are equilibrium dialysis and ultrafiltration.
-
Equilibrium Dialysis: This "gold standard" method involves placing a semipermeable membrane between a plasma sample containing the drug and a buffer solution. Only the unbound drug can pass through the membrane, and at equilibrium, the concentration of the free drug is the same on both sides. By measuring the drug concentration in both compartments, the percentage of bound drug can be accurately calculated.
-
Ultrafiltration: This technique uses a centrifugal force to separate the free drug from the protein-bound drug through a semipermeable membrane. The concentration of the drug in the ultrafiltrate represents the unbound fraction.
Half-life Determination
The elimination half-life (t½) of a drug is the time it takes for the plasma concentration to decrease by half. It is a key parameter for determining dosing intervals. The half-life of SGLT2 inhibitors is calculated from the terminal log-linear phase of the plasma concentration-time curve following oral administration. The elimination rate constant (kel) is determined from the slope of this phase, and the half-life is then calculated using the formula: t½ = 0.693 / kel.
Metabolism and Excretion
To identify the metabolic pathways and excretion routes, radiolabeled versions of the SGLT2 inhibitors (e.g., with ¹⁴C) are often used in preclinical and clinical studies. Following administration of the labeled drug, urine, and feces are collected over an extended period. The total radioactivity in these samples is measured, and the metabolites are identified and quantified using techniques like LC-MS/MS. This allows for the determination of the primary routes of elimination and the major metabolic pathways, such as glucuronidation.
Visualizing the Pharmacokinetic and Pharmacodynamic Workflow
The following diagrams illustrate the key processes involved in the pharmacokinetic evaluation and the primary mechanism of action of SGLT2 inhibitors.
Caption: Experimental workflow for determining the pharmacokinetic profile of SGLT2 inhibitors.
Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
References
- 1. mdpi.com [mdpi.com]
- 2. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Atigliflozin's Mechanism of Action: A Comparative Guide to its Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Atigliflozin's mechanism of action, primarily focusing on its validation through knockout models and its influence on key signaling pathways. Due to the limited availability of specific preclinical data for this compound, this guide draws objective comparisons with the well-characterized SGLT2 inhibitor, Dapagliflozin, to provide a comprehensive overview based on the established class effects of SGLT2 inhibitors.
Primary Mechanism of Action: SGLT2 Inhibition
This compound is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is a high-capacity, low-affinity glucose transporter located predominantly in the S1 segment of the proximal renal tubules. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream. By selectively inhibiting SGLT2, this compound blocks this reabsorption process, leading to increased urinary glucose excretion (glucosuria). This, in turn, effectively lowers blood glucose levels in an insulin-independent manner.[4][5]
Validation of Mechanism of Action Using SGLT2 Knockout Models
The fundamental role of SGLT2 in glucose reabsorption has been unequivocally validated through the use of SGLT2 knockout (SGLT2-/-) mouse models. These models are crucial for confirming that the therapeutic effects of SGLT2 inhibitors, such as this compound, are indeed a direct consequence of SGLT2 inhibition.
While specific studies validating this compound in SGLT2 knockout models are not publicly available, the phenotype of these models provides the foundational evidence for the mechanism of action of the entire class of SGLT2 inhibitors.
Table 1: Phenotypic Comparison of SGLT2 Knockout Mice and Expected Effects of this compound Treatment
| Parameter | SGLT2 Knockout (SGLT2-/-) Mice | Expected Effect of this compound | Rationale |
| Urinary Glucose Excretion | Significantly increased | Significantly increased | Direct consequence of blocking SGLT2-mediated glucose reabsorption. |
| Blood Glucose Levels | Normoglycemic or mildly hypoglycemic | Lowered in hyperglycemic states | Reduced glucose reabsorption leads to lower plasma glucose concentrations. |
| Polyuria (Increased Urine Volume) | Present | Expected | The osmotic diuresis resulting from increased glucose in the renal tubules leads to higher urine output. |
| Body Weight | Reduced | Reduced | Caloric loss due to urinary glucose excretion contributes to weight reduction. |
| Pancreatic β-cell Function | Preserved | Preserved | By lowering glucose levels, SGLT2 inhibition can reduce glucotoxicity and preserve β-cell function. |
Experimental Protocol: Generation and Phenotyping of SGLT2 Knockout Mice
The following provides a generalized protocol for the generation and key phenotyping experiments performed on SGLT2 knockout mice, which serves as the basis for validating the mechanism of action of SGLT2 inhibitors.
1. Generation of SGLT2 Knockout Mice:
-
Gene Targeting: A targeting vector is designed to disrupt the Slc5a2 gene (the gene encoding SGLT2) in embryonic stem (ES) cells. This is often achieved by replacing a critical exon with a selectable marker cassette (e.g., neomycin resistance gene).
-
ES Cell Culture and Transfection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmission: Chimeric offspring are identified and bred to establish germline transmission of the disrupted Slc5a2 allele.
-
Breeding: Heterozygous (SGLT2+/-) mice are intercrossed to generate homozygous (SGLT2-/-) knockout mice and wild-type (WT) littermate controls.
2. Key Phenotyping Experiments:
-
Metabolic Cage Analysis: Mice are housed in metabolic cages for 24-hour periods to collect urine and monitor food and water intake.
-
Urine Analysis: Urine volume is measured, and urinary glucose concentration is determined using a glucose oxidase assay. Total 24-hour urinary glucose excretion is calculated.
-
-
Blood Glucose Measurement: Blood samples are collected from the tail vein, and glucose levels are measured using a standard glucometer.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered a bolus of glucose via oral gavage. Blood glucose levels are monitored at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose disposal.
-
Body Composition Analysis: Body weight is monitored regularly. Body composition (fat mass and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA).
Modulation of Signaling Pathways
Beyond its primary effect on renal glucose transport, evidence from studies on other SGLT2 inhibitors, notably Dapagliflozin, suggests that this class of drugs can modulate several intracellular signaling pathways. These secondary effects may contribute to the observed cardiovascular and renal protective benefits. While direct evidence for this compound is pending, it is plausible that it shares these downstream effects.
Table 2: Comparison of Signaling Pathways Modulated by SGLT2 Inhibitors
| Signaling Pathway | Role in Pathophysiology | Effect of SGLT2 Inhibition (based on Dapagliflozin studies) | Potential Therapeutic Implication |
| PI3K/Akt Pathway | Regulates cell growth, survival, and metabolism. | Activation | Improved insulin sensitivity and cell survival. |
| NF-κB Pathway | A key regulator of inflammation. | Inhibition | Anti-inflammatory effects. |
| HIF-2α Pathway | Involved in cellular response to hypoxia and inflammation. | Reversion of activation | Attenuation of cardiac fibrosis and inflammation. |
| MAPK Pathway | Regulates cell proliferation, differentiation, and apoptosis. | Modulation | Potential role in cardiovascular protection. |
Experimental Protocol: Investigating the Effect on Signaling Pathways (Example: PI3K/Akt Pathway)
The following is a representative protocol to investigate the effect of an SGLT2 inhibitor on the PI3K/Akt signaling pathway in a relevant cell line (e.g., human proximal tubule epithelial cells, HK-2).
1. Cell Culture and Treatment:
-
HK-2 cells are cultured in appropriate media until they reach 70-80% confluency.
-
Cells are then treated with different concentrations of the SGLT2 inhibitor (e.g., this compound) or a vehicle control for a specified period.
2. Western Blot Analysis:
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt and phosphorylated Akt (p-Akt).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The ratio of p-Akt to total Akt is calculated to determine the activation state of the pathway.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of SGLT2 Inhibition
Caption: Mechanism of this compound via SGLT2 inhibition.
Experimental Workflow for Knockout Model Validation
Caption: Workflow for validating SGLT2 function using knockout mice.
Conclusion
The mechanism of action of this compound as a selective SGLT2 inhibitor is strongly supported by the extensive research conducted on this class of drugs and the foundational evidence from SGLT2 knockout models. While direct experimental data for this compound in these specific models and its precise impact on downstream signaling pathways are yet to be fully elucidated in publicly available literature, the consistent findings for other SGLT2 inhibitors like Dapagliflozin provide a robust framework for understanding its therapeutic effects. Further research specifically on this compound will be invaluable in confirming these class-wide effects and potentially uncovering unique pharmacological properties.
References
- 1. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 knockout prevents hyperglycemia and is associated with reduced pancreatic β-cell death in genetically obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium–glucose cotransporter-2 inhibitor alleviated atrial remodeling in STZ-induced diabetic rats by targeting TLR4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Effects: Empagliflozin vs. Other Anti-Diabetic Drug Classes
<Disclaimer: As "Atigliflozin" is not a recognized pharmaceutical agent, this guide utilizes Empagliflozin as a representative Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor to provide a meaningful comparison based on extensive, publicly available data.
For researchers and drug development professionals, understanding the long-term consequences of anti-diabetic therapies is paramount. This guide provides an objective comparison of the long-term effects of the SGLT2 inhibitor class, represented by Empagliflozin, against other major anti-diabetic drug classes, including Glucagon-like Peptide-1 Receptor Agonists (GLP-1 RAs), Dipeptidyl Peptidase-4 (DPP-4) Inhibitors, and Sulfonylureas.
Long-Term Glycemic Control
Sustained glycemic control is a primary goal in managing type 2 diabetes to mitigate microvascular complications. Different drug classes exhibit varying durability in their glucose-lowering effects.
A meta-analysis of head-to-head randomized controlled trials demonstrated that SGLT2 inhibitors provide superior long-term glycemic durability compared to sulfonylureas in patients on metformin background therapy.[1][2] Over a period of up to four years, patients on SGLT2 inhibitors showed significantly smaller increases in HbA1c levels compared to those on sulfonylureas.[1][2] While the initial glucose-lowering efficacy may be similar in the short term, SGLT2 inhibitors are more effective in the long term.[3] Studies have also shown that adding an SGLT2 inhibitor to metformin is more effective at reducing HbA1c levels at one year compared to adding a sulfonylurea or a DPP-4 inhibitor.
Table 1: Comparison of Long-Term Glycemic Durability
| Drug Class | Mechanism of Action | Long-Term HbA1c Effect (vs. Sulfonylureas) | Key Supporting Evidence |
| SGLT2 Inhibitors | Insulin-independent: Inhibits glucose reabsorption in the kidneys. | Superior durability, smaller HbA1c increase over time. | Meta-analyses of RCTs with follow-up to 208 weeks. |
| GLP-1 RAs | Insulin-dependent: Enhances glucose-dependent insulin secretion, suppresses glucagon. | Generally durable glycemic control. | LEADER Trial. |
| DPP-4 Inhibitors | Insulin-dependent: Prolongs the action of endogenous incretin hormones. | Less durable than SGLT2 inhibitors and GLP-1 RAs. | SAVOR-TIMI 53 Trial. |
| Sulfonylureas | Insulin-dependent: Stimulates insulin secretion from pancreatic β-cells. | Less durable due to progressive β-cell dysfunction. | Head-to-head RCTs vs. SGLT2 inhibitors. |
Cardiovascular and Renal Outcomes
Beyond glycemic control, the long-term impact on cardiovascular and renal health has become a critical differentiator among anti-diabetic drug classes.
SGLT2 inhibitors and GLP-1 receptor agonists have demonstrated significant cardiovascular benefits in large-scale clinical trials. In the EMPA-REG OUTCOME trial, empagliflozin was shown to reduce the risk of major adverse cardiovascular events (MACE), cardiovascular death, and hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease. Similarly, the LEADER trial showed that the GLP-1 RA liraglutide reduced the risk of MACE, driven by a reduction in cardiovascular death.
When compared directly, both SGLT2 inhibitors and GLP-1 RAs are associated with a reduced risk of MACE compared to DPP-4 inhibitors and sulfonylureas. Some studies suggest that SGLT2 inhibitors may have a greater benefit in reducing hospitalization for heart failure compared to GLP-1 RAs. In contrast, the SAVOR-TIMI 53 trial found that the DPP-4 inhibitor saxagliptin did not increase or decrease the risk of the primary composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke, but did show an increased risk of hospitalization for heart failure.
With regard to renal outcomes, SGLT2 inhibitors have shown a protective effect, reducing the risk of a significant decline in estimated glomerular filtration rate (eGFR) compared to sulfonylureas. The LEADER trial also demonstrated a reduction in nephropathy with liraglutide.
Table 2: Long-Term Cardiorenal Outcomes from Landmark Trials
| Drug Class (Trial) | Primary Endpoint (MACE) | Hospitalization for Heart Failure | Key Renal Outcomes |
| SGLT2 Inhibitor (EMPA-REG OUTCOME) | Reduced risk by 14%. | Reduced risk by 35%. | Reduced development and progression of albuminuria. |
| GLP-1 RA (LEADER) | Reduced risk. | No significant difference. | Reduced risk of new-onset persistent macroalbuminuria. |
| DPP-4 Inhibitor (SAVOR-TIMI 53) | No significant difference. | Increased risk by 27%. | Reduced development and progression of albuminuria. |
| Sulfonylureas | Generally considered neutral or potentially associated with increased risk compared to newer agents. | No established benefit. | No established benefit. |
Long-Term Safety and Tolerability
The long-term safety profiles of these drug classes are distinct and are a key consideration in therapeutic selection.
SGLT2 inhibitors are associated with an increased risk of genital mycotic infections. While rare, cases of diabetic ketoacidosis have also been reported. Sulfonylureas are well-known to increase the risk of hypoglycemia and weight gain. In contrast, SGLT2 inhibitors and GLP-1 RAs are associated with weight loss. GLP-1 RAs are commonly associated with gastrointestinal side effects such as nausea and vomiting. The risk of acute pancreatitis has been a topic of investigation for incretin-based therapies (GLP-1 RAs and DPP-4 inhibitors), though large outcome trials have not shown a definitive increased risk. One study found that SGLT2 inhibitors were associated with a lower risk of acute pancreatitis compared to DPP-4 inhibitors.
Table 3: Comparative Long-Term Adverse Event Profiles
| Drug Class | Common Adverse Events | Hypoglycemia Risk | Effect on Body Weight |
| SGLT2 Inhibitors | Genital mycotic infections, urinary tract infections. | Low (when not used with insulin/sulfonylureas). | Reduction. |
| GLP-1 RAs | Nausea, vomiting, diarrhea. | Low (when not used with insulin/sulfonylureas). | Reduction. |
| DPP-4 Inhibitors | Generally well-tolerated; potential for joint pain. | Low (when not used with insulin/sulfonylureas). | Neutral. |
| Sulfonylureas | Hypoglycemia, weight gain. | High. | Increase. |
Experimental Protocols
The data presented are derived from large, multicenter, randomized, double-blind, placebo-controlled clinical trials. The general methodologies for these key trials are outlined below.
EMPA-REG OUTCOME (Empagliflozin)
-
Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes at high cardiovascular risk.
-
Design: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily) or placebo in addition to standard of care. The trial continued until a prespecified number of primary outcome events occurred.
-
Population: Patients with type 2 diabetes, established atherosclerotic cardiovascular disease, and an eGFR of ≥30 mL/min/1.73 m².
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (3-point MACE).
LEADER (Liraglutide)
-
Objective: To assess the long-term cardiovascular safety and efficacy of liraglutide.
-
Design: A multicenter, international, randomized, double-blind, placebo-controlled trial. Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo, added to their existing therapy.
-
Population: Patients with type 2 diabetes at high risk for cardiovascular disease.
-
Primary Endpoint: A composite of the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
SAVOR-TIMI 53 (Saxagliptin)
-
Objective: To evaluate the long-term cardiovascular safety and efficacy of saxagliptin.
-
Design: A phase 4, randomized, double-blind, placebo-controlled trial. Patients were randomized to receive saxagliptin or a matching placebo.
-
Population: Patients with type 2 diabetes with a history of established cardiovascular disease or multiple risk factors.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Empagliflozin (SGLT2 Inhibition).
References
- 1. Effectiveness of SGLT2 inhibitors compared to sulfonylureas for long-term glycemic control in type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of SGLT2 inhibitors compared to sulphonylureas for long-term glycemic control in type 2 diabetes: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium-Glucose Co-Transporter 2 Inhibitors Compared with Sulfonylureas in Patients with Type 2 Diabetes Inadequately Controlled on Metformin: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Systematic Review and Meta-Analysis of Empagliflozin Clinical Trial Data: A Comparative Guide
Disclaimer: Initial searches for "Atigliflozin" did not yield any results for a drug with this name that has undergone clinical trials. The suffix "-gliflozin" is characteristic of the Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor class of drugs. Therefore, this guide provides a systematic review and meta-analysis of a prominent SGLT2 inhibitor, Empagliflozin , as a representative example to fulfill the user's request for a comparative guide on this class of therapeutics.
This guide offers an objective comparison of Empagliflozin's performance with other alternatives, supported by experimental data from major clinical trials. It is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key efficacy and safety data for Empagliflozin in comparison to placebo and other SGLT2 inhibitors.
Table 1: Key Efficacy Outcomes of SGLT2 Inhibitors in Major Clinical Trials
| Outcome | Empagliflozin (EMPA-REG OUTCOME)[1][2] | Canagliflozin (CANVAS Program)[3] | Dapagliflozin (DECLARE-TIMI 58) |
| Primary Composite Endpoint (MACE) | 10.5% vs. 12.1% with placebo; HR 0.86 (95% CI 0.74-0.99)[2] | HR 0.86 (95% CI 0.75-0.97) vs. placebo[3] | 8.8% vs. 9.4% with placebo; HR 0.93 (95% CI 0.84-1.03) |
| Cardiovascular Death | 3.7% vs. 5.9% with placebo; p < 0.001 | Not significantly reduced | Not significantly reduced |
| Hospitalization for Heart Failure | Reduced by 35% | Reduced by 33% | Reduced by 27% |
| All-Cause Mortality | 5.7% vs. 8.3% with placebo; HR 0.68 (95% CI 0.57-0.82) | Reduced by 13% | 6.2% vs. 6.6% with placebo; HR 0.93 (95% CI 0.82-1.04) |
| Progression of Nephropathy | Reduced by 39% | Reduced risk of sustained loss of kidney function | 4.3% vs. 5.6% with placebo; HR 0.76 (95% CI 0.67-0.87) |
MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR = Hazard Ratio; CI = Confidence Interval.
Table 2: Glycemic Control and Safety Profile of Empagliflozin
| Parameter | Empagliflozin (10 mg and 25 mg) | Placebo |
| Change in HbA1c from Baseline | -0.59% to -0.82% | - |
| Change in Body Weight from Baseline | -2.1 to -2.5 kg | - |
| Change in Systolic Blood Pressure | -2.9 to -5.2 mmHg | - |
| Hypoglycemia (with insulin/secretagogues) | Increased risk | - |
| Genital Mycotic Infections | Higher rate than placebo | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the major clinical trials are provided below.
EMPA-REG OUTCOME Trial (Empagliflozin)
-
Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and established cardiovascular disease.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with type 2 diabetes and established cardiovascular disease.
-
Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of care.
-
Primary Outcome: A composite of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke.
-
Key Secondary Outcome: A composite of the primary outcome plus hospitalization for unstable angina.
CANVAS Program (Canagliflozin)
-
Objective: To evaluate the cardiovascular efficacy and safety of canagliflozin in patients with type 2 diabetes and high cardiovascular risk.
-
Study Design: An integrated analysis of two multicenter, double-blind, randomized, placebo-controlled trials (CANVAS and CANVAS-R).
-
Participants: Patients with type 2 diabetes with a history of symptomatic atherosclerotic cardiovascular disease or those aged ≥50 years with at least two risk factors for cardiovascular disease.
-
Intervention: Participants were randomly assigned to receive canagliflozin (100 mg or 300 mg daily) or placebo.
-
Primary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
DECLARE-TIMI 58 Trial (Dapagliflozin)
-
Objective: To evaluate the cardiovascular outcomes of dapagliflozin in patients with type 2 diabetes who had or were at risk for atherosclerotic cardiovascular disease.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with type 2 diabetes with established atherosclerotic cardiovascular disease or multiple risk factors for cardiovascular disease.
-
Intervention: Patients were randomized to receive dapagliflozin (10 mg once daily) or placebo.
-
Primary Efficacy Outcomes: A composite of major adverse cardiovascular events and a composite of cardiovascular death or hospitalization for heart failure.
Visualizations
Signaling Pathway of SGLT2 Inhibitors
Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
Experimental Workflow of a Phase III Cardiovascular Outcome Trial
Caption: A typical workflow for a Phase III cardiovascular outcome clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients - American College of Cardiology [acc.org]
- 3. Effects of canagliflozin compared with placebo on major adverse cardiovascular and kidney events in patient groups with different baseline levels of HbA1c, disease duration and treatment intensity: results from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Combination Therapy: An In-depth Analysis of Dapagliflozin with Other Diabetes Medications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of the SGLT2 inhibitor, Dapagliflozin, when used in combination with other classes of anti-diabetic medications. This analysis is supported by quantitative data from key clinical trials and detailed experimental methodologies.
The management of type 2 diabetes mellitus (T2DM) frequently necessitates the use of multiple pharmacological agents to achieve and maintain optimal glycemic control. The combination of drugs with complementary mechanisms of action can offer superior efficacy and durability compared to monotherapy. This guide delves into the synergistic effects of Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in combination with three major classes of diabetes medications: Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Glucagon-Like Peptide-1 (GLP-1) receptor agonists, and the biguanide, metformin.
Unveiling the Synergy: Mechanisms of Action
The enhanced efficacy of these combination therapies stems from their distinct yet complementary modes of action that address multiple pathophysiological defects in T2DM.
-
Dapagliflozin (SGLT2 Inhibitor): Acts independently of insulin by inhibiting SGLT2 in the proximal renal tubules, thereby reducing the reabsorption of filtered glucose and promoting urinary glucose excretion. This leads to a reduction in plasma glucose levels, as well as modest reductions in body weight and blood pressure.
-
DPP-4 Inhibitors (e.g., Saxagliptin): Inhibit the enzyme DPP-4, which is responsible for the rapid degradation of incretin hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1] By preserving active incretin levels, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon secretion, thereby improving glycemic control without a significant risk of hypoglycemia.[1] The combination with an SGLT2 inhibitor offers a dual approach by both increasing glucose excretion and enhancing the incretin effect.[2]
-
GLP-1 Receptor Agonists (e.g., Exenatide): Mimic the action of the native incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[3] The synergistic effect with SGLT2 inhibitors is thought to arise from their complementary actions on glucose regulation and weight management.[4]
-
Metformin (Biguanide): Primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues. Its combination with Dapagliflozin provides a dual mechanism for lowering blood glucose by both reducing glucose production and increasing its excretion.
Quantitative Analysis of Combination Therapies
The following tables summarize the key efficacy endpoints from pivotal clinical trials investigating Dapagliflozin in combination with other anti-diabetic agents.
Table 1: Dapagliflozin in Combination with Metformin
| Study Identifier | Treatment Arms | Duration | Baseline HbA1c (%) | Mean Change in HbA1c (%) | Mean Change in Body Weight (kg) | Mean Change in Systolic Blood Pressure (mmHg) |
| NCT00859898 | Dapagliflozin 10 mg + Metformin XR | 24 weeks | ~8.9 | -1.98 | -2.99 | -4.6 |
| Dapagliflozin 10 mg Monotherapy | 24 weeks | ~8.9 | -1.45 | -2.19 | -3.7 | |
| Metformin XR Monotherapy | 24 weeks | ~8.9 | -1.44 | -0.91 | -0.9 | |
| NCT01764259 | Dapagliflozin 5 mg + Metformin XR | 24 weeks | ~9.0 | -2.05 | -3.04 | -5.1 |
| Dapagliflozin 5 mg Monotherapy | 24 weeks | ~9.0 | -1.19 | -2.18 | -3.8 | |
| Metformin XR Monotherapy | 24 weeks | ~9.0 | -1.35 | -0.93 | -0.2 |
Table 2: Dapagliflozin in Combination with Saxagliptin (DPP-4 Inhibitor)
| Study Identifier | Treatment Arms | Duration | Baseline HbA1c (%) | Mean Change in HbA1c (%) | Mean Change in Body Weight (kg) | Mean Change in Systolic Blood Pressure (mmHg) |
| NCT02551874 | Dapagliflozin 10 mg + Saxagliptin 5 mg + Metformin | 24 weeks | 9.1 | -1.7 | -2.0 | -3.8 |
| Insulin Glargine + Metformin | 24 weeks | 9.1 | -1.5 | +1.64 | -0.2 | |
| Post-hoc Analysis | Dapagliflozin 10 mg + Metformin | 24 weeks | ~8.5 | -1.2 | -2.9 | -4.9 |
| Saxagliptin 5 mg + Metformin | 24 weeks | ~8.5 | -0.88 | -0.51 | -1.01 |
Table 3: Dapagliflozin in Combination with Exenatide (GLP-1 Receptor Agonist)
| Study Identifier | Treatment Arms | Duration | Baseline HbA1c (%) | Mean Change in HbA1c (%) | Mean Change in Body Weight (kg) | Mean Change in Systolic Blood Pressure (mmHg) |
| DURATION-8 (NCT02229396) | Dapagliflozin 10 mg + Exenatide QW + Metformin | 52 weeks | 9.3 | -1.75 | -3.31 | -4.5 |
| Exenatide QW + Metformin | 52 weeks | 9.3 | -1.38 | -1.51 | -0.7 | |
| Dapagliflozin 10 mg + Metformin | 52 weeks | 9.3 | -1.23 | -2.28 | -2.7 |
Detailed Experimental Protocols
Dapagliflozin and Metformin Initial Combination Therapy (NCT00859898 & NCT01764259)
-
Objective: To assess the efficacy and safety of initial combination therapy with Dapagliflozin and metformin extended-release (XR) compared to either monotherapy in treatment-naive adults with type 2 diabetes.
-
Study Design: These were two separate Phase 3, multicenter, randomized, double-blind, active-controlled, parallel-group trials.
-
Participant Population: Treatment-naive adults (≥18 years) with T2DM and inadequate glycemic control (HbA1c 7.5-12.0%).
-
Intervention:
-
NCT00859898: 1) Dapagliflozin 10 mg + Metformin XR (titrated to 2000 mg), 2) Dapagliflozin 10 mg + placebo, 3) Metformin XR (titrated to 2000 mg) + placebo.
-
NCT01764259: 1) Dapagliflozin 5 mg + Metformin XR (titrated to 2000 mg), 2) Dapagliflozin 5 mg + placebo, 3) Metformin XR (titrated to 2000 mg) + placebo.
-
-
Duration: 24 weeks.
-
Primary Endpoint: Change in HbA1c from baseline.
-
Secondary Endpoints: Change in fasting plasma glucose (FPG) and body weight.
Dapagliflozin and Saxagliptin Add-on to Metformin vs. Insulin (NCT02551874)
-
Objective: To evaluate the efficacy and safety of co-administered Dapagliflozin and Saxagliptin compared to insulin glargine in patients with T2DM inadequately controlled on metformin with or without a sulfonylurea.
-
Study Design: A 24-week, multinational, open-label, randomized, active-controlled, parallel-group, Phase 3b trial with a 28-week extension.
-
Participant Population: Adults with T2DM inadequately controlled on metformin (≥1500 mg/day) with or without a sulfonylurea, with a baseline HbA1c of 8.0-12.0%.
-
Intervention:
-
Arm 1: Dapagliflozin 10 mg plus Saxagliptin 5 mg once daily, added to background metformin therapy.
-
Arm 2: Titrated insulin glargine added to background metformin therapy.
-
-
Duration: 24 weeks (primary analysis) with a 28-week extension.
-
Primary Endpoint: Change in HbA1c from baseline at 24 weeks (non-inferiority comparison).
-
Secondary Endpoints: Change in body weight, proportion of patients achieving HbA1c <7.0%, and incidence of hypoglycemia.
Dapagliflozin and Exenatide Combination Therapy (DURATION-8 Trial - NCT02229396)
-
Objective: To compare the efficacy and safety of co-initiation of exenatide once weekly and dapagliflozin once daily with either agent alone in patients with T2DM inadequately controlled with metformin.
-
Study Design: A 28-week, multicenter, double-blind, randomized, active-controlled, phase 3 trial with a 24-week extension (total 52 weeks) and a further 52-week extension (total 104 weeks).
-
Participant Population: Adults (≥18 years) with T2DM and inadequate glycemic control (HbA1c 8.0-12.0%) despite stable metformin monotherapy (≥1500 mg/day).
-
Intervention:
-
Arm 1: Exenatide 2 mg once weekly (subcutaneous injection) + Dapagliflozin 10 mg once daily (oral tablet).
-
Arm 2: Exenatide 2 mg once weekly + oral placebo.
-
Arm 3: Dapagliflozin 10 mg once daily + placebo injection.
-
-
Duration: 52 weeks (primary analysis at 28 weeks).
-
Primary Endpoint (at 28 weeks): Change in HbA1c from baseline.
-
Exploratory Endpoints (at 52 weeks): Changes in HbA1c, FPG, 2-hour postprandial glucose, body weight, and systolic blood pressure.
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Complementary mechanisms of action for combination therapies.
Caption: DURATION-8 clinical trial workflow.
Caption: Synergistic signaling of Dapagliflozin and Metformin via AMPK.
Conclusion
The combination of Dapagliflozin with other classes of anti-diabetic medications, including DPP-4 inhibitors, GLP-1 receptor agonists, and metformin, demonstrates significant synergistic effects, leading to superior glycemic control, weight reduction, and improvements in systolic blood pressure compared to monotherapies. These benefits are underpinned by complementary mechanisms of action that target multiple pathophysiological pathways of type 2 diabetes. The clinical trial data presented provide robust evidence for the enhanced efficacy and generally good tolerability of these combination therapies, offering valuable insights for the continued development of effective treatment strategies for T2DM. Researchers and drug development professionals are encouraged to consider these synergistic interactions in the design of future clinical trials and the development of novel therapeutic approaches.
References
- 1. Combination of a DPP-4 and an SGLT-2 for Type 2’s [diabetesincontrol.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination SGLT2 inhibitor and GLP-1 receptor agonist therapy: a complementary approach to the treatment of type 2 diabetes. [researchcommons.acphs.edu]
- 4. Combination therapy with GLP-1 receptor agonist and SGLT2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atigliflozin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of atigliflozin, an antihyperglycaemic drug candidate used in research settings. Adherence to these procedures is essential to mitigate risks and uphold the highest standards of laboratory practice.
Core Principles of this compound Disposal
The primary objective in disposing of this compound is to prevent its release into the environment and to ensure the safety of all personnel. As a potent, pharmacologically active substance, this compound must be managed as a regulated pharmaceutical waste stream from the point of generation through to its final disposal. Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain. Improper disposal can lead to the contamination of water systems and soil, posing a significant risk to ecosystems and human health.
All waste materials contaminated with this compound, including unused or expired compounds, contaminated personal protective equipment (PPE), and empty containers, must be handled in accordance with local, state, and federal regulations governing pharmaceutical and chemical waste.
Step-by-Step Disposal Protocol for Laboratory Settings
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound in a research and development environment.
1. Waste Identification and Segregation:
-
Identify all this compound waste streams: This includes pure this compound, solutions containing this compound, contaminated labware (e.g., vials, pipette tips, gloves), and any materials used for spill cleanup.
-
Segregate this compound waste: Do not mix this compound waste with other incompatible chemical waste. It should be collected in a designated, separate waste container.
2. Containerization:
-
Use appropriate containers: Collect this compound waste in a clearly labeled, leak-proof, and sealable container. The container material should be compatible with the chemical properties of this compound and any solvents used.
-
Secure closure: Ensure the waste container is tightly sealed at all times, except when adding waste, to prevent spills and atmospheric release.
3. Labeling:
-
Properly label the waste container: The label should be clear, legible, and securely affixed to the container. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The CAS Number: "647834-15-9"
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Pharmacologically Active")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
-
4. Storage:
-
Store in a designated area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) or central hazardous waste storage area.
-
Secondary containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
5. Disposal:
-
Engage a licensed waste management provider: The disposal of this compound waste must be handled by a licensed and reputable hazardous waste management company that specializes in pharmaceutical or chemical waste.
-
Incineration: The preferred method of disposal for pharmacologically active compounds like this compound is high-temperature incineration by a permitted facility. This ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain a detailed inventory of all this compound waste generated and ensure that all shipping manifests and certificates of disposal are retained in accordance with institutional and regulatory requirements.
Key Disposal Considerations and Regulatory Summary
| Consideration | Requirement/Best Practice | Regulatory Framework (General) |
| Waste Classification | Likely classified as a non-hazardous pharmaceutical waste, but should be managed as hazardous waste as a best practice to ensure full compliance. | Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA) regulations, and state-specific pharmaceutical waste rules. |
| Container Type | Leak-proof, sealable, and chemically compatible containers. | Department of Transportation (DOT) regulations for transport; institutional EHS guidelines. |
| Labeling | Must include "Hazardous Waste," chemical name, CAS number, associated hazards, and accumulation start date. | EPA and DOT requirements. |
| Disposal Method | High-temperature incineration through a licensed hazardous waste disposal facility. | RCRA and EPA regulations mandate proper treatment and disposal of pharmaceutical waste. |
| Documentation | Maintain waste inventory, manifests, and certificates of disposal. | EPA and state environmental agencies. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Safe Handling of Atigliflozin: A Guide for Laboratory Professionals
Disclaimer: Atigliflozin is an investigational new drug. A comprehensive Safety Data Sheet (SDS) is not publicly available. The following guidance is based on information for the class of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors and general best practices for handling investigational pharmaceutical compounds.[1][2][3] Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all applicable local, state, and federal regulations.[4]
Hazard Identification and Risk Assessment
This compound is a selective SGLT2 inhibitor.[1] While specific toxicity data for this compound is limited, the safety profile of the SGLT2 inhibitor class suggests potential health effects.
Potential Hazards of SGLT2 Inhibitors:
| Hazard | Description | References |
| Genitourinary Tract Infections | Increased risk of female genital mycotic infections and urinary tract infections due to glucosuria. | |
| Volume Depletion | Osmotic diuresis can lead to hypotension and dehydration. | |
| Ketoacidosis | Can occur even with normal blood glucose levels, particularly in the context of illness or surgery. | |
| Renal Effects | The pharmacodynamic response declines with renal impairment. Dose adjustments may be necessary for other SGLT2 inhibitors based on eGFR. | |
| Hypoglycemia | Increased risk when used in combination with insulin or insulin secretagogues. |
A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the procedures performed.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound powder and solutions to prevent skin and eye contact, inhalation, and ingestion.
Recommended PPE for Handling this compound:
| PPE | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended when handling the pure compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A fully buttoned lab coat. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment device to minimize inhalation. |
Engineering Controls
Engineering controls should be the primary means of minimizing exposure to this compound.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and initial solubilization, should be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling and Storage Procedures
As an investigational drug, this compound should be handled with care to maintain its integrity and ensure personnel safety.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be a secure, locked cabinet with limited access.
-
Maintain a detailed inventory record, including the date of receipt, quantity, and dispensing information.
Workflow for Handling this compound Powder:
Caption: Workflow for the safe preparation of an this compound solution.
Spill and Emergency Procedures
Spill Response:
-
Small Spills (Powder):
-
Gently cover the spill with absorbent paper to avoid raising dust.
-
Wet the absorbent paper with a suitable solvent (e.g., 70% ethanol) to dampen the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert absorbent material.
-
Place the contaminated absorbent in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's EHS department immediately.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound should be considered hazardous waste and disposed of according to institutional and regulatory guidelines.
Disposal Workflow for this compound Waste:
Caption: Workflow for the proper disposal of this compound waste.
Disposal Guidelines:
-
Solid Waste: Collect all solid waste, including unused powder, contaminated PPE, and labware, in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policies.
-
Record Keeping: Maintain accurate records of all disposed of investigational drug materials.
Experimental Protocol: Preparation of a Stock Solution
This is a general protocol and should be adapted based on the specific experimental requirements.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Weighing paper
-
Spatula
-
Microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Don appropriate PPE: Lab coat, safety glasses, and double nitrile gloves.
-
Perform all powder handling in a chemical fume hood.
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound (C₁₈H₂₂O₇S): 382.43 g/mol
-
For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 382.43 g/mol = 0.0038243 g = 3.82 mg
-
-
-
Weigh the this compound:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh out approximately 3.82 mg of this compound powder. Record the exact weight.
-
-
Dissolve the this compound:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for some compounds but should be tested for stability first.
-
-
Label and Store:
-
Clearly label the tube with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) as specified by the manufacturer or based on stability data for similar compounds.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
